Diacetylcercosporin
Description
Propriétés
IUPAC Name |
[(2S)-1-[21-[(2S)-2-acetyloxypropyl]-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHGSMOYNPGRFL-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diacetylcercosporin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylcercosporin (B10786146) is a naturally occurring polyketide and a derivative of the well-known phytotoxin, cercosporin (B1668469). Produced by fungi of the genus Cercospora, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Discovery
The history of this compound is intrinsically linked to the discovery of its parent compound, cercosporin. Cercosporin was first isolated in 1957 by Kuyama and Tamura from the fungus Cercospora kikuchii, the causative agent of purple seed stain on soybeans.[1][2][3][4] While the primary focus of early research was on cercosporin, subsequent detailed analyses of the secondary metabolites produced by Cercospora species led to the identification of several derivatives, including this compound.
The initial identification of this compound was achieved through meticulous chromatographic separation of extracts from Cercospora cultures, followed by spectroscopic analysis which revealed a molecular structure closely related to cercosporin, but with the addition of two acetyl groups.
Isolation from Cercospora Species
The isolation of this compound is typically performed from fungal cultures of Cercospora species, such as Cercospora kikuchii or Cercospora piaropi.[5] The general workflow involves fungal cultivation, extraction of secondary metabolites, and subsequent purification steps.
Fungal Cultivation
Cercospora species are commonly cultured on a suitable growth medium to encourage the production of secondary metabolites.
Experimental Protocol: Fungal Cultivation
-
Media Preparation: Potato Dextrose Agar (B569324) (PDA) or a modified V-8 juice agar are commonly used for the cultivation of Cercospora species. The medium is prepared according to standard protocols and sterilized by autoclaving.
-
Inoculation: A pure culture of the desired Cercospora species is inoculated onto the surface of the agar plates.
-
Incubation: The inoculated plates are incubated at a controlled temperature, typically between 25-28°C. Incubation is carried out under a cycle of light and dark, as light has been shown to influence the production of cercosporin and its derivatives.
-
Harvesting: After a sufficient incubation period, typically 2-4 weeks, the fungal mycelia and the agar medium, which will be pigmented with the produced compounds, are harvested for extraction.
Extraction and Purification
The harvested fungal material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. This is followed by a series of chromatographic steps to purify this compound.
Experimental Protocol: Extraction and Purification
-
Extraction: The fungal mycelia and agar are macerated and extracted with an organic solvent such as acetone (B3395972) or ethyl acetate. This process is repeated multiple times to ensure complete extraction of the compounds. The solvent extracts are then combined and concentrated under reduced pressure.
-
Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning between an immiscible organic solvent (e.g., ethyl acetate) and water to remove highly polar impurities.
-
Column Chromatography: The organic phase is dried, concentrated, and then subjected to column chromatography. A silica (B1680970) gel stationary phase is commonly used, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a reverse-phase column (e.g., C18) and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
Quantitative Data
The yield and purity of the isolated this compound can vary depending on the Cercospora strain, culture conditions, and the efficiency of the isolation protocol.
| Parameter | Value | Method of Determination |
| Yield | Variable | Gravimetric analysis after purification |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure of this compound. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The key signals in the ¹H NMR spectrum that differentiate this compound from cercosporin are the singlets corresponding to the methyl protons of the two acetyl groups, typically appearing in the δ 2.0-2.5 ppm region.
| Proton (¹H) Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Acetyl Protons | ~2.1 | singlet | 6H | 2 x -OCOCH₃ |
| Other protons | Variable | Variable | Variable | Perylenequinone core protons |
| Carbon (¹³C) Signal | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon (Acetyl) | ~170 | 2 x -OC OCH₃ |
| Methyl Carbon (Acetyl) | ~21 | 2 x -OCOC H₃ |
| Other carbons | Variable | Perylenequinone core carbons |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular formula of this compound (C₃₃H₃₀O₁₂).
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 619.1765 | Value to be determined experimentally |
| [M+Na]⁺ | 641.1584 | Value to be determined experimentally |
Biological Activity and Signaling Pathways
The biological activity of this compound is an area of active research. Like its parent compound, cercosporin, this compound is believed to be a photosensitizer that can generate reactive oxygen species (ROS) upon exposure to light. This property is the basis of the phytotoxicity of cercosporin.
The primary mechanism of action of cercosporin involves the production of singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻), which cause oxidative damage to cellular components, particularly lipids in cell membranes, leading to cell death. It is hypothesized that this compound shares a similar mechanism of action.
References
Diacetylcercosporin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylcercosporin (B10786146), a derivative of the fungal toxin cercosporin (B1668469), is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, purification, and the assessment of its biological effects are presented to facilitate further research and development. Special emphasis is placed on its potential as an antitumor and antiprotozoal agent, with a discussion of the current understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a perylenequinone derivative produced by several species of the fungal genus Cercospora. Its chemical structure is characterized by a polycyclic aromatic core with two acetyl groups, distinguishing it from its parent compound, cercosporin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₀O₁₂ | [1][2] |
| Molecular Weight | 618.58 g/mol | [1][2] |
| Appearance | Red Powder | [3] |
| Melting Point | 80-82°C | [3] |
| Solubility | Soluble in Chloroform (B151607), Ethanol, and DMSO | [2][3] |
| Storage Temperature | -20°C | [2][3] |
Biological Activity
This compound has demonstrated notable biological activities, primarily as an antitumor and antiprotozoal agent.
Antitumor Activity
Emerging research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy. While the precise signaling pathways are still under investigation, it is hypothesized that this compound may trigger the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases, which are enzymes that execute cell death.
Antiprotozoal Activity
This compound has also shown promise as a therapeutic agent against protozoan parasites, including those from the genera Leishmania and Plasmodium. Its mechanism of action in these organisms is thought to involve the disruption of vital cellular processes. One potential target is the parasite's energy metabolism, where this compound may interfere with key enzymatic pathways. Another proposed mechanism is the induction of DNA damage, which can lead to cell cycle arrest and ultimately, parasite death.
Experimental Protocols
The following sections provide detailed methodologies for the study of this compound.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from Cercospora spp. cultures.
Materials:
-
Cercospora spp. culture
-
Potato Dextrose Agar (PDA) or modified S-7 liquid medium[1]
-
Organic solvents (e.g., chloroform, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Protocol:
-
Fungal Culture:
-
Culture Cercospora spp. on PDA plates or in a modified S-7 liquid medium under continuous light at 25-27°C to optimize for pigment production.[1][3][4][5] The appearance of a red color around the fungal colonies indicates the production of cercosporin and its derivatives.[3][5]
-
For enhanced production, co-culturing with specific endophytic bacteria may be employed.[1]
-
-
Extraction:
-
After a suitable incubation period (e.g., 11-14 days), harvest the fungal mycelium and the culture medium.
-
Extract the crude product using an organic solvent such as chloroform or ethyl acetate. This can be done by maceration or soxhlet extraction.
-
-
Purification:
-
Concentrate the crude extract under reduced pressure.
-
Perform initial purification using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate).
-
Further purify the this compound-containing fractions using HPLC. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is commonly used.[6]
-
Assessment of Antitumor Activity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS)[7]
-
96-well microplate
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Assessment of Antiprotozoal Activity (Anti-leishmanial Assay)
Objective: To evaluate the in vitro activity of this compound against Leishmania promastigotes.
Materials:
-
Leishmania spp. promastigotes (e.g., L. donovani, L. major)
-
M199 medium supplemented with fetal bovine serum and antibiotics[9]
-
This compound stock solution (dissolved in DMSO)
-
Resazurin (B115843) solution
-
96-well microplate
-
Fluorometer or spectrophotometer
Protocol:
-
Parasite Culture:
-
Culture Leishmania promastigotes in M199 medium at 26-28°C until they reach the logarithmic growth phase.[9]
-
-
Assay Setup:
-
Seed the promastigotes in a 96-well plate at a density of approximately 1 x 10⁶ parasites/mL.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known anti-leishmanial drug like amphotericin B).
-
-
Incubation:
-
Incubate the plate at 26-28°C for 48-72 hours.
-
-
Viability Assessment:
-
Add resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each concentration and determine the IC₅₀ value.
-
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are not yet fully elucidated, a hypothetical workflow for investigating its antitumor mechanism can be proposed.
Caption: Hypothetical workflow for investigating the antitumor mechanism of this compound.
A similar logical relationship can be envisioned for elucidating its antiprotozoal mechanism, focusing on assays for metabolic disruption and DNA damage.
Caption: Logical workflow for determining the antiprotozoal mechanism of this compound.
Future Directions
Further research is imperative to fully understand the therapeutic potential of this compound. Key areas for future investigation include:
-
Elucidation of Signaling Pathways: Detailed studies are needed to identify the specific molecular targets and signaling cascades affected by this compound in both cancer cells and protozoa.
-
In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective drug candidates.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound, a promising natural product with significant therapeutic potential.
References
- 1. Enhanced cercosporin production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of cercosporin toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. atcc.org [atcc.org]
- 9. Evaluation of in vitro antileishmanial efficacy of cyclosporin A and its non-immunosuppressive derivative, dihydrocyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
Diacetylcercosporin: A Technical Overview of its Bioactivity and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diacetylcercosporin (B10786146), a naturally occurring perylenequinone derivative. It details its chemical identification, molecular weight, and a summary of its known biological activities, including antiprotozoal, cytotoxic, and phytotoxic effects. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.
Core Chemical and Physical Data
This compound is identified by the Chemical Abstracts Service (CAS) number 62574-06-5 . Its molecular formula is C33H30O12, corresponding to a molecular weight of 618.58 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 62574-06-5 | [1] |
| Molecular Weight | 618.58 g/mol | [1] |
Biological Activity
This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery.
Antiprotozoal Activity
This compound exhibits notable activity against parasitic protozoa. It has been shown to be effective against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria. Additionally, it displays activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
| Organism | Strain | IC50 (µM) | Reference |
| Plasmodium falciparum | D6 (chloroquine-sensitive) | 2.75 | [1] |
| Plasmodium falciparum | W2 (chloroquine-resistant) | 1.94 | [1] |
| Leishmania donovani | - | 3.1 | [1] |
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potential as an anticancer agent, although further studies are required to elucidate its mechanism of action and selectivity.
| Cell Line | Cancer Type | IC50 Range (µM) | Reference |
| SK-MEL | Melanoma | 4.8 - 8.7 | [1] |
| KB | Epidermoid Carcinoma | 4.8 - 8.7 | [1] |
| BT549 | Ductal Carcinoma | 4.8 - 8.7 | [1] |
| SKOV3 | Ovarian Carcinoma | 4.8 - 8.7 | [1] |
Phytotoxic Activity
This compound has been observed to inhibit the growth of certain plant species, indicating phytotoxic properties. At a concentration of 1.62 mM, it has been shown to impede the growth of lettuce and bentgrass.[1] This characteristic suggests potential applications in agriculture or as a research tool in plant biology.
Experimental Protocols
General Cytotoxicity Assay Protocol (MTT Assay)
A common method for determining the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
General Antiprotozoal Assay Protocols
-
In vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay): This assay is commonly used to assess the activity of compounds against P. falciparum. It relies on the binding of the SYBR Green I dye to the DNA of the parasites, with the resulting fluorescence being proportional to the parasite's growth.
-
In vitro Antileishmanial Assay: The activity against Leishmania promastigotes or amastigotes is typically determined using methods such as the resazurin (B115843) reduction assay or by microscopic counting of infected macrophages.
General Phytotoxicity Assay Protocol
-
Seed Germination and Growth: Seeds of the target plants (e.g., lettuce, bentgrass) are germinated and grown in a controlled environment.
-
Compound Application: The seedlings are treated with different concentrations of this compound.
-
Observation: The effects on germination, root and shoot elongation, and overall plant health are observed and measured over a specific period.
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
To investigate the underlying mechanisms, a general experimental workflow could be proposed.
Caption: A generalized experimental workflow for the investigation of this compound.
To delineate potential signaling pathways affected by this compound, a hypothetical model can be constructed based on the known activities of other cytotoxic natural products.
Caption: A hypothetical model of potential signaling pathways affected by this compound.
References
Diacetylcercosporin: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of diacetylcercosporin (B10786146), a hydrophobic analog of the fungal toxin cercosporin, in three common organic solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound. This information is critical for researchers and professionals engaged in the study and application of this compound in drug development and other scientific endeavors.
Solubility of this compound: A Qualitative Summary
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | DMSO | Ethanol | Methanol | Other Solvents | Source |
| This compound | Soluble | Soluble | Data not available | Soluble in Chloroform | [1] |
| Cercosporin (Parent Compound) | Soluble | Soluble | Soluble | Soluble in DMF | [2][3][4] |
It is important to note that the term "soluble" is a qualitative descriptor and does not provide information on the concentration at which the compound dissolves. For the parent compound, cercosporin, some sources indicate it is soluble in DMSO, ethanol, and methanol without providing specific concentrations[2][3][4]. Given the structural similarity, it is reasonable to infer that this compound exhibits comparable solubility behavior in these polar aprotic and protic organic solvents. However, empirical determination of its solubility is essential for any research or development application.
Experimental Protocol for Determining this compound Solubility
The following is a detailed, generalized protocol for the quantitative determination of this compound solubility in DMSO, ethanol, and methanol. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.
2.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, anhydrous, analytical grade
-
Methanol, anhydrous, analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaking incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
2.2. Experimental Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest (DMSO, ethanol, or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the respective solvent (DMSO, ethanol, or methanol) to each vial.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).
-
After the incubation period, remove the vials and allow any undissolved solid to settle.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
To remove any remaining undissolved microparticles, either centrifuge the vials at a high speed and collect the supernatant, or filter the supernatant through a syringe filter compatible with the solvent.
-
Immediately dilute the clear, saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve. This is a critical step to prevent precipitation of the compound.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
-
Data Analysis:
-
Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted samples.
-
Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in DMSO, ethanol, and methanol remain to be definitively established in the public domain, qualitative evidence suggests its solubility in these solvents. For drug development professionals and researchers, the provided experimental protocol offers a robust framework for determining the precise solubility of this compound. Accurate solubility data are fundamental for the design of in vitro and in vivo studies, as well as for the development of suitable formulations. The logical workflow diagram provides a clear visual guide to the experimental process, ensuring a systematic and reproducible approach to solubility determination.
References
The Biological Activity of Diacetylcercosporin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylcercosporin (B10786146), a derivative of the naturally occurring perylenequinone phytotoxin cercosporin, is a potent photosensitizer with significant biological activity. Upon photoactivation, it generates reactive oxygen species (ROS), primarily singlet oxygen, leading to broad-spectrum antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the biological activities of this compound, including its mechanism of action, quantitative bioactivity data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration of novel photosensitizers for therapeutic applications, particularly in the fields of photodynamic therapy (PDT) and antimicrobial drug development.
Introduction
Perylenequinones are a class of naturally occurring pigments known for their photoactivated properties.[1] Cercosporin, produced by fungi of the genus Cercospora, is one of the most well-studied compounds in this family.[2] this compound is a synthetically accessible derivative of cercosporin, and shares its core mechanism of action.[3] Like its parent compound, this compound functions as a photosensitizer; upon absorption of light, it transitions to an excited triplet state and transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3][4] This production of ROS is the primary driver of its biological effects, which include potent antimicrobial and anticancer activities.[2][5] The study of this compound and related compounds is of significant interest for the development of new photodynamic therapies, which offer the advantage of localized treatment and reduced side effects compared to conventional chemotherapy.[6][7]
Mechanism of Action: Photodynamic Activity and Induction of Cell Death
The primary mechanism of action of this compound is its function as a Type II photosensitizer.[8] The process, known as photodynamic therapy (PDT), involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.[8]
Upon illumination, this compound absorbs a photon, moving from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly cytotoxic singlet oxygen (¹O₂).[8]
Singlet oxygen is a potent oxidizing agent that can react with a wide variety of biological macromolecules, including lipids, proteins, and nucleic acids.[9] This leads to widespread cellular damage, including lipid peroxidation of membranes, protein cross-linking, and DNA damage.[4] The subcellular localization of the photosensitizer plays a crucial role in determining the primary targets of photodamage and the subsequent cell death pathway.[10]
The cellular response to the extensive oxidative damage induced by this compound-mediated PDT can lead to cell death through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[6][7][11][12] The specific pathway that is activated depends on factors such as the cell type, the concentration of the photosensitizer, and the light dose.[6] At lower doses, apoptosis is often the predominant mechanism, while higher doses can lead to rapid necrosis due to overwhelming cellular damage.[7]
Signaling Pathways in this compound-Induced Cell Death
The generation of ROS by photoactivated this compound initiates a cascade of intracellular signaling events that can culminate in either apoptosis or necrosis.
Apoptosis Signaling Pathway:
The apoptotic pathway induced by PDT can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Damage to mitochondria by ROS can lead to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
-
Extrinsic Pathway: PDT can also lead to the activation of death receptors on the cell surface, such as Fas, which recruits FADD and pro-caspase-8, leading to the activation of caspase-8 and the subsequent activation of executioner caspases.
Necrosis:
At high concentrations of this compound or high light doses, the massive generation of ROS can lead to rapid and extensive damage to cellular structures, particularly the cell membrane. This loss of membrane integrity, along with ATP depletion, results in uncontrolled cell lysis and the release of cellular contents, characteristic of necrosis. This process is generally considered to be pro-inflammatory.[11]
Quantitative Biological Activity Data
Table 1: Cytotoxic Activity of Cercosporin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~5-10 | [5] |
| A549 | Lung Carcinoma | ~10-20 | [9] |
| MCF-7 | Breast Adenocarcinoma | ~10-20 | [5] |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as light dose and incubation time.
Table 2: Antimicrobial Activity of Cercosporin
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Bacterium (Gram-positive) | ~1-5 | [2] |
| Escherichia coli | Bacterium (Gram-negative) | >50 | [2] |
| Candida albicans | Fungus (Yeast) | ~5-10 | [2] |
| Aspergillus fumigatus | Fungus (Mold) | ~10-25 | [2] |
Note: MIC values are approximate and dependent on assay conditions, including light exposure.
Table 3: Photophysical Properties of Perylenequinones
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Cercosporin | ~0.8 | Various | [9] |
| Elsinochrome A | High | Not specified | [9] |
Note: The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation. A higher value indicates greater efficiency.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer cell lines.
Workflow:
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Light source with appropriate wavelength and power for photoactivation
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and solvent only as controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Photoactivation: Expose the plate to a light source at the appropriate wavelength for this compound activation for a defined duration.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.[13][14]
Materials:
-
Microbial strain of interest (bacterial or fungal)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
96-well round-bottom plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.[13]
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the 96-well plate using the appropriate growth medium.[13]
-
Inoculation: Add the microbial inoculum to each well containing the this compound dilutions. Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Photoactivation: At a designated time during incubation, expose the plates to a light source for a defined period.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Singlet Oxygen Generation Assay
This is a general protocol for the indirect detection of singlet oxygen using a chemical probe.
Materials:
-
This compound solution
-
Singlet oxygen scavenger/probe (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
Spectrofluorometer or UV-Vis spectrophotometer
-
Light source for photoactivation
Procedure:
-
Reaction Setup: Prepare a solution containing this compound and the singlet oxygen probe in a suitable solvent.
-
Baseline Measurement: Measure the initial absorbance or fluorescence of the probe.
-
Photoirradiation: Irradiate the solution with light of the appropriate wavelength to excite the this compound.
-
Monitoring: At regular time intervals, measure the decrease in absorbance or fluorescence of the probe, which correlates with its reaction with singlet oxygen.
-
Data Analysis: The rate of probe degradation is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield can be calculated by comparing the rate of degradation to that of a standard photosensitizer with a known quantum yield.
Conclusion
This compound is a promising photosensitizer with potent biological activities stemming from its efficient generation of singlet oxygen upon photoactivation. Its demonstrated cytotoxicity against cancer cells and broad-spectrum antimicrobial activity highlight its potential for development in photodynamic therapy and as a novel antimicrobial agent. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the specific signaling pathways it modulates in different cell types. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel photosensitizers.
References
- 1. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. Biodegradation of the Polyketide Toxin Cercosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Photoactivated Cercospora Toxin Cercosporin: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 5. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Fungal Sources of Diacetylcercosporin and Related Perylenequinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylenequinones are a class of photoactivated polyketide toxins produced by various phytopathogenic fungi. These compounds, notably cercosporin (B1668469) and its derivatives, are of significant interest to the scientific community due to their potent biological activities, including phytotoxicity, antimicrobial properties, and potential applications in photodynamic therapy. This technical guide provides an in-depth overview of the fungal sources of diacetylcercosporin (B10786146) and its precursor, cercosporin, with a focus on the genera Cercospora and Septoria. The guide details the biosynthetic pathways, regulatory networks, quantitative production data, and experimental protocols for the extraction and analysis of these compounds.
Fungal Producers of Cercosporin and its Derivatives
The primary producers of cercosporin are numerous species within the genus Cercospora, a group of ascomycete fungi known to cause leaf spot diseases on a wide range of plants[1][2]. While Cercospora is the most well-documented source, recent studies have identified species in the genus Septoria as producers of acetylated derivatives of cercosporin.
Key Fungal Sources:
-
Cercospora species: Many species in this genus produce cercosporin, including Cercospora kikuchii (the first species from which cercosporin was isolated), Cercospora nicotianae, Cercospora beticola, and Cercospora coffeicola.
-
Septoria pistaciarum: This species is a known producer of (+)-di-O-Acetylcercosporin and (+)-14-O-Acetylcercosporin.
Quantitative Production of Cercosporin
| Fungal Strain | Culture Conditions | Compound | Yield (mg/L) | Reference |
| Cercospora sp. JNU001 | S-7 medium, 11 days, continuous light | Cercosporin | 128.2 | |
| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04) | 4 days of co-culture | Cercosporin | 984.4 | |
| Cercospora sp. JNU001 (co-cultured with Lysinibacillus sp. B15) | 4 days of co-culture | Cercosporin | 626.3 |
Biosynthesis of Cercosporin
Cercosporin is a polyketide synthesized via a complex enzymatic pathway. The core of the molecule is assembled by a Type I polyketide synthase (PKS). The biosynthetic gene cluster, designated as CTB, has been identified in Cercospora nicotianae.
The biosynthesis begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules by the non-reducing polyketide synthase CTB1 to form the key intermediate, nor-toralactone. A series of enzymatic modifications, including oxidative cleavage by the didomain protein CTB3, leads to the formation of the perylenequinone core. The final steps involve the dimerization of two identical phenol (B47542) units to form the symmetric cercosporin molecule.
Biosynthetic Pathway of Cercosporin
References
Antitumor Properties of Cercosporin: A Technical Whitepaper
A comprehensive analysis of the cytotoxic and photodynamic therapeutic potential of Cercosporin, a natural perylenequinone, in oncology.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research into the antitumor properties of Diacetylcercosporin yielded limited publicly available data. This document focuses on the extensively studied parent compound, Cercosporin. The findings presented here on Cercosporin may provide a foundational understanding for potential future research into its derivatives, such as this compound.
Executive Summary
Cercosporin, a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora, has demonstrated notable antitumor properties, primarily through its potent photodynamic activity. Upon activation by light, Cercosporin generates reactive oxygen species (ROS), leading to a catastrophic bioenergetic collapse and subsequent cell death in cancer cells. This technical guide provides an in-depth overview of the current understanding of Cercosporin's anticancer effects, detailing its mechanism of action, summarizing quantitative data from in vitro studies, and outlining key experimental protocols. The primary mode of action involves its localization within the mitochondria and endoplasmic reticulum, leading to a shutdown of both cellular respiration and glycolysis upon photoactivation.
Mechanism of Action
Cercosporin exerts its antitumor effects through a dual mechanism: inherent cytotoxicity, which is significantly amplified by photodynamic therapy (PDT).
2.1 Subcellular Localization: In vitro studies have consistently shown that Cercosporin localizes in the mitochondria and the endoplasmic reticulum of tumor cells[1][2]. This specific accumulation is a critical factor in its mechanism of action, as these organelles are central to cellular metabolism and apoptosis signaling.
2.2 Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Production: Cercosporin is a powerful photosensitizer that, upon excitation with light (primarily in the blue-light spectrum around 450-470 nm), efficiently produces singlet oxygen, a highly reactive form of oxygen[1][3]. This production of ROS is the primary driver of its photocytotoxic effects. The generated singlet oxygen indiscriminately damages cellular components, including lipids, proteins, and nucleic acids, leading to widespread cellular damage.
2.3 Induction of Bioenergetic Collapse: A key consequence of Cercosporin-mediated PDT is a rapid and severe disruption of cellular energy metabolism. Metabolic analyses have revealed that Cercosporin PDT instigates a "bioenergetic collapse" characterized by the simultaneous inhibition of both mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR)[1][2]. This dual metabolic inhibition effectively starves the cancer cells of ATP, leading to cell death.
2.4 Apoptosis and Necrosis: The extensive cellular damage and metabolic shutdown induced by Cercosporin PDT can trigger programmed cell death (apoptosis) and unregulated cell death (necrosis). While the precise signaling pathways are still under full elucidation, the involvement of mitochondrial and endoplasmic reticulum stress are key initiating factors. Damage to the mitochondria can lead to the release of pro-apoptotic factors, while extensive membrane damage caused by ROS contributes to necrotic cell death.
Quantitative Data Presentation
The following tables summarize the quantitative data from in vitro studies on the photocytotoxic effects of Cercosporin on various human cancer cell lines.
Table 1: Photodynamic Therapy (PDT) LD50 Values for Cercosporin
| Cell Line | Cancer Type | LD50 (Light Dose in J/cm²) | Cercosporin Concentration (µM) | Incubation Time (hours) |
| T98G | Glioblastoma | ~1.5 | Not Specified | 4 |
| U87 | Glioblastoma | ~3.0 | Not Specified | 4 |
| MCF7 | Breast Adenocarcinoma | ~3.5 | Not Specified | 4 |
Data extracted from Mastrangelopoulou et al., 2019. The study notes that T98G cells showed higher susceptibility due to a three-fold higher uptake of Cercosporin compared to U87 and MCF7 cells.[1]
Signaling Pathways and Logical Relationships
The antitumor action of Cercosporin, particularly through PDT, can be visualized as a cascade of events initiated by light activation and culminating in cell death.
Caption: Cercosporin Photodynamic Therapy Signaling Pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Cercosporin's antitumor properties.
5.1 Cell Culture and Cercosporin Treatment: Human cancer cell lines such as T98G, U87 (glioblastoma), and MCF7 (breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. A stock solution of Cercosporin is prepared in DMSO and diluted to the desired final concentration in the culture medium for cell incubation, typically for 4 hours prior to light exposure[4].
5.2 Photodynamic Therapy (PDT) Protocol: After incubation with Cercosporin, the culture medium is replaced with a clear buffer like PBS. The cells are then irradiated with a light source emitting at the activation wavelength of Cercosporin (e.g., a lamp with fluorescent tubes emitting around 450 nm). The light dose is controlled by adjusting the irradiation time[4].
References
- 1. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
Diacetylcercosporin: A Technical Guide to its Antiprotozoal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylcercosporin (B10786146), a derivative of the fungal secondary metabolite cercosporin (B1668469), has demonstrated notable in vitro activity against several protozoan parasites of significant medical importance. This technical guide provides a comprehensive overview of the existing data on the antiprotozoal efficacy of this compound, detailing its activity against Plasmodium falciparum and Leishmania donovani. Furthermore, this document outlines the experimental methodologies employed in these assessments and presents a putative mechanism of action. All quantitative data are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of the compound's characteristics and potential for further drug development.
Introduction
Protozoan infections, such as malaria and leishmaniasis, continue to pose a significant global health burden, necessitating the discovery and development of novel therapeutic agents. Natural products and their semi-synthetic derivatives represent a promising avenue for identifying new antiprotozoal leads. This compound, a perylenequinone, is a derivative of cercosporin, a phytotoxin produced by fungi of the genus Cercospora.[1][2][3] While the parent compound, cercosporin, has been studied for its photodynamic and antimicrobial properties, recent investigations have highlighted the antiprotozoal potential of its diacetylated form. This guide consolidates the available scientific information on the anti-parasitic activity of this compound.
Quantitative Antiprotozoal and Cytotoxicity Data
The in vitro efficacy of this compound has been evaluated against the protozoan parasites Plasmodium falciparum and Leishmania donovani. Additionally, its cytotoxic effects on various human cancer cell lines have been assessed to determine its selectivity. The following tables summarize the reported half-maximal inhibitory concentrations (IC50).
Table 1: Antiprotozoal Activity of this compound
| Parasite Species | Strain/Stage | IC50 (µM) | Reference |
| Plasmodium falciparum | D6 (chloroquine-sensitive) | 2.75 | [1][4] |
| Plasmodium falciparum | W2 (chloroquine-resistant) | 1.94 | [1][4] |
| Leishmania donovani | Promastigotes | 3.1 | [1][2][4] |
Table 2: Cytotoxicity of this compound against Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SK-MEL | Malignant Melanoma | 4.8 - 8.7 | [1][4] |
| KB | Epidermoid Carcinoma | 4.8 - 8.7 | [1][4] |
| BT549 | Ductal Carcinoma | 4.8 - 8.7 | [1][4] |
| SK-OV-3 | Ovary Carcinoma | 4.8 - 8.7 | [1][4] |
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols are based on established and widely accepted techniques in the field of antiprotozoal drug discovery.
Antiprotozoal Assays
This assay determines the viability of P. falciparum by measuring the activity of the parasite-specific enzyme lactate (B86563) dehydrogenase.
-
Parasite Culture: P. falciparum strains (e.g., D6 and W2) are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are plated in 96-well microtiter plates at a defined parasitemia and hematocrit.
-
The serially diluted this compound is added to the wells. Control wells containing untreated parasites and uninfected erythrocytes are included.
-
The plates are incubated for 72 hours under the conditions described in step 1.
-
-
pLDH Activity Measurement:
-
Following incubation, the plates are subjected to freeze-thaw cycles to lyse the erythrocytes and release the parasite LDH.
-
A reaction mixture containing Malstat reagent (containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide and apolactate dehydrogenase), NBT (nitroblue tetrazolium), and diaphorase is added to each well.
-
The absorbance is measured at a specific wavelength (e.g., 650 nm) using a microplate reader. The absorbance is proportional to the pLDH activity and, consequently, the number of viable parasites.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This assay assesses the effect of this compound on the viability of the promastigote stage of L. donovani.
-
Parasite Culture: L. donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum and antibiotics at 26°C.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent and serially diluted in culture medium.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
The diluted this compound is added to the wells. Pentamidine or amphotericin B are typically used as positive controls.
-
The plates are incubated at 26°C for 72 hours.
-
-
Viability Assessment (e.g., using Resazurin):
-
A solution of resazurin (B115843) is added to each well.
-
The plates are incubated for a further 4-24 hours. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
-
Data Analysis: IC50 values are determined from the dose-response curves by plotting the percentage of parasite viability against the logarithm of the drug concentration.
Cytotoxicity Assay (Neutral Red Uptake Method)
This assay evaluates the cytotoxicity of this compound against mammalian cell lines by measuring the uptake of the vital dye neutral red by viable cells.
-
Cell Culture: Human cancer cell lines (SK-MEL, KB, BT549, SK-OV-3) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in a suitable solvent and serially diluted in culture medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing the serially diluted this compound. Doxorubicin is often used as a positive control.
-
The plates are incubated for 48-72 hours.
-
-
Neutral Red Staining:
-
The treatment medium is removed, and the cells are incubated with a medium containing neutral red for approximately 2-3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.
-
The staining medium is removed, and the cells are washed to remove any unincorporated dye.
-
A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the lysosomes.
-
-
Data Analysis: The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The IC50 values, representing the concentration that inhibits cell growth by 50%, are calculated from the dose-response curves.
Visualizations
Proposed Mechanism of Action
The antiprotozoal activity of cercosporin and its derivatives is believed to be mediated by the generation of reactive oxygen species (ROS) upon photoactivation. This process leads to oxidative stress and subsequent damage to cellular components.
Caption: Proposed photoactivated mechanism of this compound.
Experimental Workflow for In Vitro Antiprotozoal Screening
The following diagram illustrates a generalized workflow for the in vitro screening of compounds for antiprotozoal activity.
Caption: General workflow for in vitro antiprotozoal screening.
Conclusion
This compound exhibits promising in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum and against Leishmania donovani promastigotes.[1][2][4] The available cytotoxicity data suggests a degree of selectivity towards the protozoan parasites over mammalian cells. The proposed mechanism of action, involving light-induced generation of reactive oxygen species, presents an interesting avenue for further investigation and potential therapeutic application, particularly in the context of photodynamic therapy for localized infections like cutaneous leishmaniasis. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and detailed mechanism of action of this compound to fully elucidate its potential as a lead compound for the development of new antiprotozoal drugs.
References
The Photodynamic Potential of Diacetylcercosporin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylcercosporin (B10786146), a derivative of the naturally occurring perylenequinone photosensitizer cercosporin, has garnered interest within the scientific community for its potential applications in photodynamic therapy (PDT). This technical guide aims to provide a comprehensive overview of the light-activated properties of this compound, focusing on its photophysical and photochemical characteristics, cellular uptake, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel photosensitizers for therapeutic applications.
Core Photophysical and Photochemical Properties
The efficacy of a photosensitizer in PDT is intrinsically linked to its photophysical and photochemical properties. Upon absorption of light at a specific wavelength, a photosensitizer transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then react with molecular oxygen to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are responsible for inducing cellular damage.
Quantitative Data Summary
A thorough review of available literature reveals a scarcity of specific quantitative data for this compound. While general principles of perylenequinone photosensitizers are understood, precise values for parameters such as singlet oxygen quantum yield (ΦΔ) and cellular uptake efficiency for this compound are not well-documented in publicly accessible research. The following table is presented as a template for researchers to populate as data becomes available through dedicated experimental investigation.
| Parameter | Value | Experimental Conditions (Solvent, Concentration, etc.) | Reference |
| Molar Extinction Coefficient (ε) | Data not available | ||
| Fluorescence Quantum Yield (Φf) | Data not available | ||
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available | ||
| Cellular Uptake (e.g., IC50, % uptake) | Data not available | ||
| Phototoxicity (e.g., LD50) | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the standardized evaluation of photosensitizers. The following sections outline general methodologies that can be adapted for the specific investigation of this compound.
Determination of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) is a critical measure of a photosensitizer's efficiency in generating singlet oxygen. A common method for its determination is the relative method, using a well-characterized standard photosensitizer.
Principle: This method compares the rate of reaction of a singlet oxygen scavenger in the presence of the sample (this compound) and a reference photosensitizer with a known ΦΔ value, under identical irradiation conditions.
Materials:
-
This compound
-
Reference photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF), 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA))
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Appropriate solvent (e.g., DMSO, ethanol)
Procedure:
-
Prepare solutions of this compound and the reference photosensitizer with identical optical densities at the excitation wavelength.
-
Add the singlet oxygen scavenger to both solutions.
-
Irradiate both solutions with the light source under constant stirring.
-
Monitor the decrease in absorbance of the scavenger at its characteristic wavelength at regular time intervals.
-
Calculate the rate of scavenger degradation for both the sample and the reference.
-
The singlet oxygen quantum yield of this compound can be calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample) where k is the rate of scavenger degradation and I is the light intensity absorbed by the photosensitizer.
Cellular Uptake Assay
Understanding the extent and kinetics of cellular uptake is essential for evaluating the bioavailability of a photosensitizer at the target site.
Principle: This protocol describes a method to quantify the intracellular accumulation of this compound using spectrophotometry or fluorometry, assuming the compound possesses intrinsic absorbance or fluorescence.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Spectrophotometer or fluorometer
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different incubation times.
-
After incubation, wash the cells thoroughly with cold PBS to remove any extracellular photosensitizer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the absorbance or fluorescence of the cell lysate at the characteristic wavelength of this compound.
-
Generate a standard curve by measuring the absorbance/fluorescence of known concentrations of this compound.
-
Quantify the intracellular concentration of this compound by interpolating the absorbance/fluorescence values of the cell lysates with the standard curve.
-
Normalize the intracellular concentration to the total protein content of the cell lysate.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of PDT are primarily mediated through the induction of apoptosis and necrosis. The specific signaling pathways activated by this compound-mediated PDT require detailed investigation. Based on the known mechanisms of other photosensitizers, it is hypothesized that this compound-induced ROS production leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.
Experimental Workflow for Apoptosis Induction Analysis
Caption: A generalized workflow for investigating apoptosis induced by this compound-PDT.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: A hypothesized intrinsic pathway of apoptosis initiated by this compound-PDT.
Conclusion and Future Directions
This compound holds promise as a potential photosensitizer for photodynamic therapy. However, a significant gap exists in the literature regarding its specific quantitative photophysical and photochemical properties, as well as its detailed biological interactions. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and standardize future research in this area. Rigorous investigation is required to fully elucidate the light-activated properties of this compound and to ascertain its therapeutic potential. Future studies should focus on obtaining precise quantitative data for the parameters outlined in this guide, delineating the specific signaling pathways involved in its phototoxic effects, and evaluating its efficacy in preclinical in vivo models. Such efforts will be crucial in determining the clinical translatability of this compound as a novel PDT agent.
Diacetylcercosporin: An In-Depth Technical Guide on Stability and Storage
Disclaimer: Publicly available scientific literature contains limited specific data on the stability and storage conditions of diacetylcercosporin (B10786146). This guide provides a comprehensive summary of the available information, supplemented with data from its closely related parent compound, cercosporin (B1668469), to offer the most thorough guidance possible for researchers, scientists, and drug development professionals.
Overview and Key Stability Considerations
This compound is a derivative of cercosporin, a photosensitive polyketide toxin. The stability of this compound is a critical factor for its handling, storage, and application in research and development. Based on available data and the known properties of the parent compound, the primary factors influencing its stability are light, temperature, and the chemical environment (pH and solvent) .
Storage Recommendations
While detailed quantitative stability data is scarce, general storage guidelines are available from commercial suppliers and safety data sheets.
| Form | Recommended Storage Temperature | Estimated Stability Duration | Additional Recommendations |
| Solid | -20°C | Up to 6 months | Store in a dry, cool, and well-ventilated place. Keep container tightly sealed.[1] |
| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Note: These are general recommendations. For critical applications, it is imperative to perform in-house stability assessments under the specific conditions of use.
Physicochemical Properties and Solubility
A Safety Data Sheet (SDS) for this compound indicates the following:
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO).[1]
-
Appearance: Solid (form not specified).
Insights from Cercosporin Stability
The stability profile of the parent compound, cercosporin, provides valuable qualitative insights into the potential behavior of this compound.
Photosensitivity
Cercosporin is a well-documented photosensitizer, meaning it is activated by light to produce reactive oxygen species. This inherent photosensitivity leads to its degradation upon exposure to light. It is highly probable that this compound shares this characteristic.
Recommendation: All handling and storage of this compound and its solutions should be performed under amber or light-protected conditions to minimize photodegradation.
Thermal Stability
The biosynthesis of cercosporin by fungi is reportedly inhibited at temperatures around 30°C, suggesting a potential for thermal degradation of the molecule at elevated temperatures.
Recommendation: To ensure long-term stability, adhere to the recommended storage temperature of -20°C and avoid prolonged exposure to ambient or higher temperatures.
Degradation Pathways
While the specific chemical degradation pathways of this compound under abiotic stress (e.g., hydrolysis, oxidation) have not been detailed in public literature, studies on cercosporin have identified a biotic degradation pathway.
Certain bacteria have been shown to degrade cercosporin into a non-toxic and light-labile product named xanosporic acid . This suggests that this compound may also be susceptible to microbial degradation.
The logical relationship of this biodegradation can be visualized as follows:
Experimental Protocols for Stability Assessment
Detailed, validated experimental protocols for assessing the stability of this compound are not publicly available. However, a standard approach for evaluating the stability of a novel or uncharacterized compound would involve a forced degradation study .
General Workflow for a Forced Degradation Study
A forced degradation study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and develop stability-indicating analytical methods.
Key Methodologies
-
Analytical Technique: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a mass spectrometer (MS/MS) is the preferred method for separating the parent compound from its degradation products and for structural elucidation of the degradants.
-
Stress Conditions (Typical Starting Points):
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 80°C) and in solution at elevated temperature.
-
Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.
-
Conclusion and Future Directions
The stability of this compound is a critical parameter that requires careful consideration, particularly concerning its sensitivity to light and temperature. The current publicly available data is insufficient to provide a comprehensive quantitative stability profile. For any application in a regulated environment or for long-term research studies, it is strongly recommended that a formal stability study be conducted. Future research should focus on:
-
Performing comprehensive forced degradation studies to identify degradation products and pathways.
-
Developing and validating a stability-indicating analytical method for accurate quantification.
-
Determining the degradation kinetics under various storage conditions to establish a definitive shelf-life.
This will not only ensure the quality and reliability of research data but also be a prerequisite for any potential therapeutic development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Diacetylcercosporin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylcercosporin (B10786146) is a fungal secondary metabolite with potential biological activities that warrant investigation. These application notes provide detailed protocols for preliminary in vitro evaluation of this compound, focusing on cytotoxicity and potential enzyme inhibition. The following protocols are adaptable templates and should be optimized for specific cell lines and target enzymes.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison. Below are template tables for presenting typical results.
Table 1: Cytotoxicity of this compound (Example Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa | MTT | 24 | 75.2 |
| HeLa | MTT | 48 | 48.9 |
| A549 | MTT | 48 | 62.5 |
| Jurkat | LDH | 24 | 110.8 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Enzyme Inhibition by this compound (Example Data)
| Target Enzyme | Assay Type | Substrate | IC₅₀ (µM) | Inhibition Type |
| Acetylcholinesterase | Colorimetric | Acetylthiocholine (B1193921) | 25.6 | Competitive |
| Lipase | Fluorometric | 4-Methylumbelliferyl Oleate | > 200 | Not Determined |
Experimental Protocols
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration range of a compound that is toxic to cells. Two common methods are the MTT and LDH assays.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2]
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals that are insoluble in aqueous solution.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.[4][5]
Principle: LDH released from the cytosol of damaged cells catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[5][6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background: Medium only.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The example provided is for acetylcholinesterase (AChE), a common target in drug discovery.[7][8]
Principle (Ellman's Method for AChE): AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[8][9]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0.
-
DTNB Solution: Prepare a 10 mM stock solution in the assay buffer.
-
Substrate (Acetylthiocholine Iodide - ATCI): Prepare a 14-15 mM stock solution in deionized water. Prepare fresh.[8]
-
Enzyme (AChE): Prepare a working solution of AChE in the assay buffer. The final concentration should be optimized.
-
Inhibitor (this compound): Prepare a stock solution in DMSO and make serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of assay buffer to each well.
-
Add 5 µL of this compound dilutions or vehicle (for control) to the respective wells.
-
Add 5 µL of the AChE working solution to all wells except the blank.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[9]
-
Add 5 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 5 µL of the ATCI solution to all wells.
-
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflows
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Caption: LDH Assay Workflow for Cytotoxicity Assessment.
Caption: General Workflow for Enzyme Inhibition Assay.
Hypothetical Signaling Pathway
Should this compound be found to inhibit a specific kinase, for example, a hypothetical signaling pathway that could be affected is illustrated below. This is a speculative diagram for illustrative purposes only.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Diacetylcercosporin Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of diacetylcercosporin (B10786146) and its related compounds on various cancer cell lines. Detailed protocols for assessing cell viability and apoptosis are included to facilitate further research into the therapeutic potential of this natural product derivative.
Introduction
This compound is a derivative of cercosporin (B1668469), a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora. Cercosporin and its analogs have garnered interest in cancer research due to their cytotoxic and photocytotoxic properties.[1][2] This document outlines the methodologies to evaluate the cytotoxic effects of this compound against various cancer cell lines and explores its potential mechanism of action. While specific data for this compound is limited, data from the closely related compound, epi-cercosporin, a stereoisomer of cercosporin, provides valuable insights into its potential anti-cancer activity.[3]
Data Presentation: Antiproliferative Activity of Epi-Cercosporin
Quantitative data on the growth-inhibitory effects of epi-cercosporin on several human solid tumor cell lines are summarized below. The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | Cancer Type | GI50 (µM) |
| HBL-100 | Breast Carcinoma | 2.0 |
| HeLa | Cervical Carcinoma | 1.5 |
| SW1573 | Non-small Cell Lung Carcinoma | 2.2 |
| WiDr | Colon Carcinoma | 1.8 |
Data sourced from a study on the antiproliferative activity of epi-cercosporin.[3]
Mechanism of Action and Signaling Pathways
The cytotoxic effects of cercosporin and its derivatives are believed to be mediated, in part, through the inhibition of Protein Kinase C (PKC).[2][4][5] PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, the PKC signaling pathway is dysregulated, contributing to uncontrolled cell growth and survival.
This compound, by inhibiting PKC, can disrupt downstream signaling cascades, such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer.[6][7] This disruption can lead to cell cycle arrest and the induction of apoptosis. The proposed mechanism involves the inhibition of diacylglycerol kinase, leading to an accumulation of diacylglycerol, which in turn activates PKC.[4]
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity.
Conclusion
The available data on cercosporin and its analogs suggest that this compound holds promise as a cytotoxic agent against various cancer cell lines. The provided protocols for MTT and apoptosis assays offer a standardized approach to further investigate its efficacy and mechanism of action. Future studies should focus on determining the specific IC50 values of this compound across a broader range of cancer cell lines and further elucidating the molecular targets within the PKC and other signaling pathways. This will be crucial for the development of this compound as a potential therapeutic agent in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of inhibitors of diacylglycerol metabolism on protein kinase C-mediated responses in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of diacylglycerol kinase by the antitumor agent calphostin C. Evidence for similarity between the active site of diacylglycerol kinase and the regulatory site of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
Diacetylcercosporin: Application Notes and Protocols for Antimalarial Activity Assessment against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimalarial activity of diacetylcercosporin (B10786146) against Plasmodium falciparum, the deadliest species of malaria parasite. This document includes quantitative data on its efficacy, detailed protocols for in vitro susceptibility testing, and a proposed mechanism of action.
Introduction
This compound is a perylenequinone compound that has demonstrated inhibitory activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Perylenequinones are a class of natural products known for their photosensitizing properties, which may contribute to their biological activities. Understanding the efficacy and mechanism of action of novel compounds like this compound is crucial in the ongoing search for new antimalarial therapies to combat the spread of drug-resistant malaria.
Quantitative Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against two distinct strains of P. falciparum. The IC50 value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
| Plasmodium falciparum Strain | Chloroquine Susceptibility | This compound IC50 (µM) |
| D6 | Sensitive | 2.75 |
| W2 | Resistant | 1.94 |
Proposed Mechanism of Action
This compound is a member of the perylenequinone class of compounds. A proposed mechanism of action for its antimalarial activity is centered on its ability to act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) within the parasite. This oxidative stress can damage essential cellular components, ultimately leading to parasite death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides a detailed protocol for determining the in vitro antimalarial activity of this compound against P. falciparum using the SYBR Green I-based fluorescence assay. This method is a widely accepted and reliable technique for high-throughput screening of antimalarial compounds.
Protocol: In Vitro Antimalarial Susceptibility Testing using SYBR Green I Assay
1. Materials and Reagents:
-
Plasmodium falciparum culture (e.g., D6 or W2 strains)
-
Human erythrocytes (O+ blood group)
-
Complete parasite culture medium (RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine)
-
This compound stock solution (in DMSO)
-
Chloroquine (as a control drug)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Humidified incubator at 37°C
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
2. Experimental Workflow:
Caption: Experimental workflow for the SYBR Green I assay.
3. Detailed Methodology:
a. Preparation of Drug Plates: i. Prepare a 2-fold serial dilution of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM. ii. Include wells with a known antimalarial drug (e.g., chloroquine) as a positive control and wells with drug-free medium as a negative control (100% parasite growth). iii. Transfer 50 µL of each drug dilution to the corresponding wells of a black, clear-bottom 96-well assay plate.
b. Parasite Culture Preparation: i. Synchronize the P. falciparum culture to the ring stage. ii. Adjust the parasite culture to a final parasitemia of 1% and a hematocrit of 2% in complete culture medium.
c. Assay Incubation: i. Add 50 µL of the prepared parasite culture to each well of the drug plate. ii. Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.
d. Lysis and Staining: i. After incubation, carefully remove the plate from the incubator. ii. Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer. iii. Add 100 µL of the SYBR Green I lysis buffer to each well. iv. Mix gently and incubate the plate in the dark at room temperature for 1 hour.
e. Fluorescence Measurement and Data Analysis: i. Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. ii. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells. iii. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This compound demonstrates promising antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. The protocols outlined in this document provide a standardized methodology for researchers to further investigate its efficacy and mechanism of action. Further studies are warranted to explore its potential as a lead compound for the development of new antimalarial drugs.
Application Notes and Protocols: Evaluating the Activity of Chloroquine Analogs Against Chloroquine-Resistant Malaria
A Focus on the Acetylenic Analog DAQ
Note on the Investigated Compound: Initial searches for "Diacetylcercosporin" did not yield relevant results regarding its activity against chloroquine-resistant malaria. The following application notes and protocols have been developed focusing on a well-documented chloroquine (B1663885) analog, referred to in the literature as DAQ, which has demonstrated significant activity against chloroquine-resistant strains of Plasmodium. This serves as a representative case study for researchers, scientists, and drug development professionals working on novel antimalarials to overcome drug resistance.
Introduction
The emergence and spread of chloroquine-resistant (CQ-R) Plasmodium falciparum remains a significant challenge in the global effort to control and eliminate malaria.[1] The primary mechanism of resistance is associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. These mutations enable the efflux of chloroquine from its site of action, rendering the drug ineffective. Consequently, there is a pressing need for the development of new antimalarial agents that can bypass or overcome this resistance mechanism.
One promising strategy is the modification of the chloroquine scaffold to create analogs that retain antimalarial activity against CQ-R strains. DAQ, a 4-aminoquinoline (B48711) analog featuring an acetylenic bond in its side chain, has been identified as a potent inhibitor of CQ-R P. falciparum.[1] These application notes provide a summary of the quantitative data on DAQ's efficacy, detailed protocols for its evaluation, and a proposed mechanism of action.
Data Presentation: In Vitro Efficacy of DAQ
The following table summarizes the 50% inhibitory concentration (IC50) values of DAQ against various chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) Plasmodium strains and isolates.
| Compound | Parasite Strain/Isolate | Resistance Profile | Assay Type | IC50 (nM) | Reference(s) |
| DAQ | K1 | CQ-Resistant | Not Specified | 33 ± 5 | [2] |
| K1 (with Verapamil) | CQ-Resistant | Not Specified | 36 ± 5 | [2] | |
| Dd2 | CQ-Resistant | SYBR Green I / LDH | Not Specified | [2] | |
| IPC 4912 | CQ-Resistant | SYBR Green I / LDH | Not Specified | [2] | |
| RF12 | CQ-Resistant | SYBR Green I / LDH | Not Specified | [2] | |
| 3D7 | CQ-Sensitive | SYBR Green I / LDH | Not Specified | [2] | |
| P. falciparum field isolates (Albumax) | Not Specified | Not Specified | 110 (median) | [3] | |
| P. falciparum field isolates (Human Serum) | Not Specified | Not Specified | 327 (median) | [3] | |
| P. vivax field isolates (Human Serum) | Not Specified | Not Specified | 235 (median) | [3] | |
| Chloroquine (Control) | K1 | CQ-Resistant | Not Specified | 252 ± 114 | [2] |
| K1 (with Verapamil) | CQ-Resistant | Not Specified | 19 ± 6 | [2] | |
| P. falciparum field isolates | Not Specified | Not Specified | 340 | [3] | |
| P. vivax field isolates | Not Specified | Not Specified | 64 | [3] |
Note: "Not Specified" indicates that the specific assay type or numerical value was not detailed in the provided search snippets.
Experimental Protocols
In Vitro Antiplasmodial Activity Assays
This assay measures the proliferation of P. falciparum by quantifying the parasite's DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite medium (e.g., RPMI-1640 with appropriate supplements)
-
Human red blood cells (RBCs)
-
96-well black, flat-bottom microplates
-
Test compound (DAQ) and Chloroquine (control) stock solutions
-
Lysis buffer with SYBR Green I: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye.
Protocol:
-
Prepare serial dilutions of the test compound and chloroquine in complete medium in the 96-well plate.
-
Add a synchronized parasite culture (final parasitemia of 0.5% and 2% hematocrit) to each well.
-
Include parasite-free RBCs as a negative control and untreated parasitized RBCs as a positive growth control.
-
Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After incubation, lyse the cells by adding the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
This colorimetric assay measures the activity of the parasite-specific lactate (B86563) dehydrogenase enzyme as an indicator of parasite viability.
Materials:
-
P. falciparum culture
-
Complete parasite medium
-
Human RBCs
-
96-well microplates
-
Test compound (DAQ) and Chloroquine (control) stock solutions
-
Malstat reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
Protocol:
-
Prepare serial dilutions of the test compounds in the 96-well plate.
-
Add the parasite culture to each well as described for the SYBR Green I assay.
-
Incubate for 72 hours.
-
Lyse the cells by freeze-thawing the plate.
-
Add Malstat reagent and NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at ~650 nm using a microplate reader.
-
Calculate IC50 values from the dose-response curves.
In Vivo Efficacy Assessment in a Murine Model
The Plasmodium berghei-infected mouse model is a standard for the initial in vivo screening of antimalarial compounds.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino or other suitable mouse strain
-
Test compound (DAQ) and Chloroquine (control)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Protocol (4-Day Suppressive Test):
-
Infect mice intraperitoneally (IP) or intravenously (IV) with 1x10^7 P. berghei-parasitized RBCs.
-
Two hours post-infection, administer the first dose of the test compound or control drug orally or via the desired route.
-
Continue treatment once daily for four consecutive days.
-
On day 5, collect tail blood, prepare thin blood smears, and stain with Giemsa.
-
Determine the percentage of parasitemia by counting at least 1000 RBCs under a microscope.
-
Calculate the percentage of suppression compared to the untreated control group.
Visualizations
Caption: Workflow for in vitro and in vivo antimalarial drug screening.
Caption: Proposed mechanism of DAQ overcoming PfCRT-mediated resistance.
References
Application Notes and Protocols for Diacetylcercosporin in Photodynamic Therapy
Introduction
Photodynamic therapy (PDT) is a minimally invasive therapeutic strategy that utilizes the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2][3] This method has gained significant traction for treating various diseases, including cancer, due to its high selectivity and lower systemic toxicity compared to conventional therapies.[4][5] Natural compounds are a promising source for new photosensitizers, offering potential for reduced side effects.[4] Cercosporin (B1668469), a perylenequinone phytotoxin, and its derivative diacetylcercosporin (B10786146), have demonstrated significant photosensitizing properties, making them compelling candidates for PDT applications.[6]
These application notes provide a comprehensive overview of this compound as a photosensitizer, detailing its mechanism of action, protocols for its use in both in vitro and in vivo research, and a summary of relevant quantitative data based on studies of its parent compound, cercosporin.
Mechanism of Action
The efficacy of PDT relies on the photochemical and photophysical properties of the photosensitizer.[2] Upon irradiation with light of an appropriate wavelength, the photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state.[7] From the triplet state, it can initiate two types of photochemical reactions to generate cytotoxic ROS.
-
Type I Reaction: The photosensitizer reacts directly with biomolecules to produce radicals and radical ions, which in turn react with oxygen to form ROS like superoxide (B77818) anions.[2]
-
Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][7]
The ROS produced have a short half-life, ensuring that the cytotoxic effect is confined to the illuminated area where the photosensitizer has accumulated.[2] Studies on cercosporin indicate that it primarily causes cell death through necrosis by damaging mitochondria and endoplasmic reticulum membranes.[6] This damage can trigger downstream apoptotic signaling cascades.[3][]
Caption: General mechanism of Photodynamic Therapy (PDT).
The mitochondrial damage induced by this compound-PDT can initiate the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of a caspase cascade, ultimately resulting in programmed cell death.[9][10]
Caption: Intrinsic apoptosis pathway induced by PDT.
Quantitative Data Summary
The following table summarizes key findings from in vitro studies on cercosporin, the parent compound of this compound. This data provides a baseline for designing experiments with the diacetylated form.
| Parameter | Cell Line | Finding | Light Source | Reference |
| Cellular Uptake | U87 (Glioblastoma) | 2x higher uptake compared to T47D and T98G. | N/A | [6][11] |
| T47D (Breast Cancer) | Lower uptake than U87. | N/A | [6][11] | |
| T98G (Glioblastoma) | Lower uptake than U87. | N/A | [6][11] | |
| PDT Vulnerability | U87 (Glioblastoma) | Least vulnerable despite higher uptake. | Blue Light | [6][11] |
| T47D (Breast Cancer) | More vulnerable than U87. | Blue Light | [6][11] | |
| T98G (Glioblastoma) | More vulnerable than U87. | Blue Light | [6][11] | |
| Metabolic Effect | U87 (Glioblastoma) | Respiratory collapse, but retained 50% of glycolytic activity. | Blue Light | [6][11] |
| T47D (Breast Cancer) | Complete bioenergetic collapse (respiration and glycolysis). | Blue Light | [6][11] | |
| T98G (Glioblastoma) | Complete bioenergetic collapse (respiration and glycolysis). | Blue Light | [6][11] | |
| Spheroid Growth | 3D Spheroids (>500 µm) | Regrowth observed after blue-light PDT. | Blue Light | [6][11] |
| 3D Spheroids (up to 1mm) | Effective treatment and necrosis. | Yellow Light (~590 nm) | [6][11] |
Experimental Protocols
The following protocols are generalized frameworks for conducting PDT experiments using this compound. Optimization of parameters such as photosensitizer concentration, incubation time, and light dose is crucial for each specific cell line or animal model.
Protocol 1: In Vitro PDT Efficacy Assay
This protocol details a typical experiment to assess the phototoxicity of this compound on a monolayer cancer cell culture.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., U87, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Light source with a specific wavelength (e.g., ~470 nm blue light or ~590 nm yellow light)[6][11]
-
Radiometer/power meter
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include "dark toxicity" control wells (photosensitizer, no light) and "light only" control wells (no photosensitizer, light exposure).
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Irradiation:
-
After incubation, wash the cells twice with PBS to remove any extracellular photosensitizer.
-
Add 100 µL of fresh, phenol (B47542) red-free medium to each well.
-
Irradiate the plate with the light source at a specified fluence (e.g., 1-20 J/cm²).[12] The light dose is a product of the power density (mW/cm²) and the exposure time (s). Keep the "dark toxicity" plates covered from light.
-
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and plot dose-response curves to determine the IC50 value.
-
Caption: Experimental workflow for in vitro PDT studies.
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol provides a general outline for evaluating this compound-PDT in a subcutaneous tumor model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
This compound formulated for intravenous or intraperitoneal injection
-
Laser with appropriate wavelength and fiber optic diffuser[13]
-
Anesthesia and animal monitoring equipment
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ cells) into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Animal Grouping: Randomize mice into control and treatment groups (e.g., Saline + Light, Photosensitizer only, Photosensitizer + Light).
-
Photosensitizer Administration:
-
Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dose will need to be determined in preliminary studies (e.g., 2.5-10 mg/kg body weight).[14]
-
Allow a specific drug-light interval (e.g., 4-24 hours) for the photosensitizer to accumulate in the tumor tissue.[14]
-
-
Irradiation:
-
Monitoring and Endpoint:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Monitor for any signs of toxicity or skin photosensitivity.
-
The primary endpoint is typically tumor growth delay or complete regression. The study may be concluded when tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of the treatment effect.
Conclusion
This compound shows promise as a naturally derived photosensitizer for photodynamic therapy. Its ability to induce cell death, particularly through mechanisms involving mitochondrial damage, makes it a strong candidate for further preclinical and clinical investigation.[6] The protocols and data provided here serve as a foundational guide for researchers and drug development professionals to explore the full therapeutic potential of this compound in oncology and other fields. Careful optimization of treatment parameters is essential to maximize efficacy while minimizing side effects.
References
- 1. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 2. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Photosensitizers in Clinical Trials | MDPI [mdpi.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 10. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 11. Photodynamic Efficacy of Cercosporin in 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials [mdpi.com]
- 13. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer | Springer Nature Experiments [experiments.springernature.com]
- 14. New potent sensitizers for photodynamic therapy: 21-oxaporphyrin, 21-thiaporphyrin and 21,23-dithiaporphyrin induce extensive tumor necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light Activation of Diacetylcercosporin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental use of Diacetylcercosporin as a photosensitizer. This compound is a hydrophobic analogue of cercosporin, a naturally occurring perylenequinone with potent photodynamic activity. Upon activation with light of a specific wavelength, this compound can generate reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cellular damage. This property makes it a valuable tool for in vitro and in vivo studies requiring targeted cytotoxicity.
Photophysical and Photochemical Properties
A thorough understanding of the photophysical properties of this compound is crucial for designing effective light activation protocols. While specific experimental data for this compound is not abundantly available in the public domain, the following table summarizes key parameters based on its close analog, cercosporin, and general knowledge of perylenequinones. Researchers are strongly encouraged to determine these values empirically for their specific experimental setup.
| Parameter | Value (estimated) | Method for Determination |
| Molar Mass | 618.58 g/mol | N/A |
| Solubility | Soluble in DMSO, Chloroform, Ethanol | Visual inspection of dissolution in various solvents. |
| Absorption Maximum (λmax) | ~470 nm (and a shoulder at ~590 nm) | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | To be determined | Spectrophotometry using the Beer-Lambert law |
| Singlet Oxygen Quantum Yield (ΦΔ) | To be determined | Comparative method using a standard photosensitizer (e.g., Rose Bengal) and a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran) or direct measurement of singlet oxygen phosphorescence at 1270 nm. |
Mechanism of Action: Light-Induced Cytotoxicity
The photodynamic action of this compound is initiated by the absorption of photons, leading to the generation of cytotoxic reactive oxygen species.
Figure 1. Simplified signaling pathway of this compound light activation.
Experimental Protocols
The following are detailed protocols for the preparation, light activation, and assessment of this compound's photodynamic effects.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Due to the hydrophobic nature of this compound, DMSO is the recommended solvent for preparing a concentrated stock solution.
-
In a sterile, amber microcentrifuge tube, dissolve this compound powder in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cellular Uptake of this compound
This protocol allows for the qualitative and quantitative assessment of this compound uptake by cells.
Figure 2. Experimental workflow for assessing cellular uptake.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (from 3.1)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in a multi-well plate at a density that allows for adherence and growth overnight.
-
The following day, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1-20 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, wash the cells three times with PBS to remove any extracellular this compound.
-
For Fluorescence Microscopy (Qualitative Analysis):
-
Add fresh culture medium or PBS to the wells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound (excitation ~470 nm, emission will be in the longer wavelength region).
-
-
For Flow Cytometry (Quantitative Analysis):
-
Trypsinize the cells to create a single-cell suspension.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Light Activation of this compound for In Vitro Phototoxicity
This protocol details the procedure for irradiating cells treated with this compound to induce phototoxicity.
Figure 3. Workflow for in vitro phototoxicity assessment.
Materials:
-
Cells treated with this compound (from a protocol similar to 3.2)
-
Light source (e.g., LED array or laser) with a peak emission wavelength close to the absorption maximum of this compound (~470 nm). A broader spectrum source with a filter can also be used. For deeper penetration in 3D cultures, a light source around 590 nm can be considered.
-
Radiometer to measure light intensity.
-
Cytotoxicity assay reagents (e.g., MTT, CellTiter-Glo®, or LDH release assay kit).
Protocol:
-
Following the incubation with this compound and washing steps (as in protocol 3.2), replace the PBS with fresh, phenol (B47542) red-free cell culture medium.
-
Position the light source at a fixed distance from the cell plate.
-
Measure the light intensity at the level of the cells using a radiometer and adjust it to the desired level (e.g., 1-20 mW/cm²).
-
Irradiate the cells for a specific duration to deliver a defined light dose (Dose in J/cm² = Intensity in W/cm² × Time in seconds).
-
Include appropriate controls:
-
Cells only (no this compound, no light)
-
Cells + this compound (no light)
-
Cells + light (no this compound)
-
-
After irradiation, return the cells to the incubator for a further period (e.g., 24 or 48 hours) to allow for the manifestation of cytotoxic effects.
-
Assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.
Detection of Intracellular Singlet Oxygen Generation
This protocol describes a method to detect the production of singlet oxygen in cells following light activation of this compound.
Materials:
-
Singlet Oxygen Sensor Green (SOSG) or other suitable singlet oxygen probe.
-
Cells treated with this compound.
-
Light source as described in 3.3.
-
Fluorescence plate reader or fluorescence microscope.
Protocol:
-
Incubate the cells with this compound as described in protocol 3.2.
-
During the last 30-60 minutes of this compound incubation, add Singlet Oxygen Sensor Green to the culture medium at the manufacturer's recommended concentration.
-
Wash the cells with PBS to remove extracellular this compound and SOSG.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with the appropriate wavelength and dose of light as described in protocol 3.3.
-
Immediately following irradiation, measure the fluorescence of SOSG using a fluorescence plate reader or visualize the cells with a fluorescence microscope. An increase in green fluorescence indicates the generation of singlet oxygen.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Example of Cytotoxicity Data (IC₅₀ values)
| Cell Line | Light Dose (J/cm²) | This compound IC₅₀ (µM) |
| Cell Line A | 5 | Experimental Value |
| Cell Line A | 10 | Experimental Value |
| Cell Line B | 5 | Experimental Value |
| Cell Line B | 10 | Experimental Value |
Table 2: Example of Cellular Uptake Data
| Cell Line | Incubation Time (h) | Mean Fluorescence Intensity (a.u.) |
| Cell Line A | 1 | Experimental Value |
| Cell Line A | 4 | Experimental Value |
| Cell Line B | 1 | Experimental Value |
| Cell Line B | 4 | Experimental Value |
Table 3: Example of Singlet Oxygen Generation Data
| Condition | Fold Increase in SOSG Fluorescence |
| This compound + Light | Experimental Value |
| This compound only | 1.0 (normalized) |
| Light only | Experimental Value |
Disclaimer: These protocols provide a general guideline. Optimal conditions, including this compound concentration, incubation times, light doses, and choice of assays, should be determined empirically for each specific cell line and experimental setup. Always handle this compound and other chemicals with appropriate safety precautions.
Application Notes and Protocols for Singlet Oxygen Detection Assays with Diacetylcercosporin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylcercosporin, a derivative of the naturally occurring perylenequinone photosensitizer cercosporin, is a potent generator of singlet oxygen (¹O₂) upon illumination. Singlet oxygen is a highly reactive form of oxygen that plays a crucial role in various biological processes and is the primary cytotoxic agent in photodynamic therapy (PDT). Accurate and reliable detection of singlet oxygen is paramount for evaluating the efficacy of photosensitizers like this compound in research and therapeutic applications.
These application notes provide a comprehensive overview of the principles and methodologies for conducting singlet oxygen detection assays using this compound as the photosensitizer. Detailed protocols for indirect detection methods, data analysis, and visualization of the underlying photochemical processes are included to facilitate robust and reproducible experimental outcomes.
Mechanism of Photosensitization
This compound-mediated generation of singlet oxygen primarily occurs through a Type II photosensitization mechanism. This process can be summarized in the following steps:
-
Light Absorption: The this compound molecule in its ground state (PS) absorbs a photon of light, transitioning to an excited singlet state (¹PS*).
-
Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state (³PS*).
-
Energy Transfer: The excited triplet state of this compound can then transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state.
-
Singlet Oxygen Formation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state, ready to absorb another photon.
This process is a cyclical reaction, allowing a single molecule of this compound to generate numerous molecules of singlet oxygen as long as light and oxygen are available.
Phytotoxic Applications of Diacetylcercosporin in Plant Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylcercosporin is a diacetylated derivative of cercosporin (B1668469), a well-documented phytotoxin produced by fungi of the genus Cercospora. While specific research on the phytotoxic applications of this compound is limited, its structural similarity to cercosporin suggests a comparable mechanism of action. This document provides application notes and protocols based on the known phytotoxic effects of cercosporin, which can serve as a foundational guide for investigating this compound.
Disclaimer: The following information is primarily based on studies of cercosporin. Acetylation may alter the biological activity of the molecule. Researchers should consider that the phytotoxicity of this compound could be different from that of cercosporin. A study on a related compound, hexaacetyl-dihydrocercosporin, showed reduced photosensitizing activity compared to cercosporin. Therefore, the provided protocols and data should be adapted and validated for this compound.
Mechanism of Action
Cercosporin, and presumably this compound, acts as a photosensitizer. In the presence of light, it becomes activated to a triplet state and reacts with molecular oxygen to produce reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻)[1]. These highly reactive molecules cause peroxidative damage to cellular components, particularly the lipids of cell membranes. This leads to a loss of membrane integrity, electrolyte leakage, and ultimately, cell death[1].
Signaling Pathway
The phytotoxic action of this compound is believed to be a direct consequence of cellular damage initiated by light-activated ROS production, rather than a complex, receptor-mediated signaling cascade.
Caption: Proposed mechanism of this compound phytotoxicity.
Quantitative Data Summary
The following table summarizes the phytotoxic activity of cercosporin , which can be used as a preliminary reference for this compound.
| Parameter | Organism(s) | Concentration | Effect | Reference |
| Phytotoxicity | Plants, Bacteria, Fungi, Mice | As low as 1 µM | Kills cells | [1] |
| Fungal Production | Cercospora species | mM levels in culture | Fungi are resistant | [1] |
Experimental Protocols
Experimental Workflow for Phytotoxicity Assessment
Caption: General workflow for phytotoxicity assessment.
Protocol 1: Seed Germination and Seedling Growth Inhibition Assay
Objective: To determine the effect of this compound on seed germination and early seedling growth.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish)
-
Petri dishes with filter paper
-
Sterile distilled water
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Working Solutions: Prepare a series of dilutions from the stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a control with the same concentration of DMSO as the highest treatment concentration.
-
Seed Plating: Place a sterile filter paper in each Petri dish and moisten with 5 mL of the respective this compound working solution or control solution. Place a defined number of seeds (e.g., 20-30) on the filter paper.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7 days).
-
Seedling Growth: After the incubation period, measure the root length and shoot length of the seedlings.
-
Fresh Weight: Carefully blot the seedlings dry and measure their fresh weight.
-
-
Analysis: Calculate the germination percentage and the percentage of root and shoot growth inhibition relative to the control. Determine the EC₅₀ (half-maximal effective concentration) for each parameter.
Protocol 2: Cell Membrane Damage Assessment using Electrolyte Leakage Assay
Objective: To quantify the extent of cell membrane damage in plant tissues caused by this compound.
Materials:
-
This compound
-
DMSO
-
Mature leaves from a test plant
-
Cork borer or razor blade
-
Deionized water
-
Conductivity meter
-
Shaking incubator
Procedure:
-
Stock and Working Solutions: Prepare as described in Protocol 1.
-
Leaf Disc Preparation: Use a cork borer to cut uniform leaf discs from healthy, mature leaves. Rinse the discs with deionized water to remove surface contaminants and electrolytes from cut edges.
-
Treatment: Place a set number of leaf discs (e.g., 10) in a test tube containing a known volume (e.g., 10 mL) of a this compound working solution or control solution.
-
Incubation: Incubate the test tubes in a shaking incubator under light for a specified period (e.g., 4, 8, 12, 24 hours).
-
Electrolyte Leakage Measurement:
-
After incubation, measure the electrical conductivity of the solution (C₁).
-
To determine the total electrolyte content, autoclave the test tubes with the leaf discs (e.g., at 121°C for 20 minutes) to cause complete cell lysis.
-
After cooling to room temperature, measure the final electrical conductivity (C₂).
-
-
Analysis: Calculate the percentage of electrolyte leakage as: (C₁ / C₂) * 100.
Protocol 3: Visualization of Cell Death using Evans Blue Staining
Objective: To qualitatively and quantitatively assess cell death in plant tissues treated with this compound.
Materials:
-
This compound
-
DMSO
-
Plant seedlings or leaf discs
-
0.25% (w/v) Evans Blue solution
-
N,N-dimethylformamide (for quantification)
-
Spectrophotometer
-
Microscope
Procedure:
-
Treatment: Treat plant seedlings or leaf discs with various concentrations of this compound as described in the previous protocols.
-
Staining: After the treatment period, immerse the plant material in a 0.25% Evans Blue solution and incubate at room temperature for 30 minutes.
-
Washing: Thoroughly rinse the stained tissues with distilled water to remove excess dye.
-
Qualitative Assessment: Observe the stained tissues under a light microscope. Dead cells will be stained blue due to the uptake of the dye through damaged membranes.
-
Quantitative Assessment:
-
To quantify cell death, incubate the stained and washed tissue in a known volume of N,N-dimethylformamide for 1 hour at room temperature to extract the Evans Blue from the stained cells.
-
Measure the absorbance of the resulting solution at 600 nm using a spectrophotometer. The absorbance is proportional to the extent of cell death.
-
Conclusion
This compound, as a derivative of cercosporin, holds potential as a phytotoxic agent for applications in plant science, including its use as a bioherbicide or as a tool to study oxidative stress responses in plants. The provided protocols offer a starting point for the systematic evaluation of its phytotoxic properties. It is imperative to conduct dose-response experiments and to directly compare the activity of this compound with that of cercosporin to fully characterize its potential.
References
Troubleshooting & Optimization
How to improve Diacetylcercosporin solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols to address solubility challenges with Diacetylcercosporin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
A1: For creating high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] this compound, like many hydrophobic compounds, exhibits good solubility in DMSO. Aim to create a stock solution that is at least 1000 times more concentrated than your final working concentration to minimize the volume of solvent added to your assay.[1]
Q2: My this compound solution precipitates immediately when I add it to my aqueous cell culture medium. What is causing this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.[2] The primary causes are that the final concentration in the media exceeds the compound's aqueous solubility limit and the rapid solvent exchange upon dilution.[2]
Q3: How can I prevent my compound from precipitating upon dilution into the culture medium?
A3: The best practice is to perform a serial dilution.[3] Instead of adding the concentrated DMSO stock directly to your full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) culture medium.[2] Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxicity.[3] However, the optimal concentration can be cell-line specific. It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the compound dilutions, but without the compound itself.[3]
Q5: My compound solution looks fine initially but becomes cloudy or shows precipitate after incubation. Why does this happen?
A5: Delayed precipitation can occur for several reasons. In long-term cultures, evaporation of media can increase the compound's concentration beyond its solubility limit.[2] Temperature fluctuations from removing cultures from the incubator can also affect solubility.[2] Additionally, cellular metabolism can alter the pH of the medium, which may impact the solubility of certain compounds.[2]
Q6: Can the serum in my culture medium help with solubility?
A6: Yes, proteins within fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[3] If you are encountering precipitation issues in serum-free media, consider performing dilutions in serum-containing media if it is compatible with your experimental design.[3]
Troubleshooting Guide
This guide addresses the primary issue of compound precipitation. Follow the workflow to diagnose and solve the problem.
Problem: Compound Precipitation in Cell Culture Medium
First, visually inspect the medium. Chemical precipitates often appear as amorphous particles or crystalline structures when viewed under a microscope.[3]
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness appears instantly upon adding stock solution to media) | High Final Concentration: The target concentration exceeds the compound's aqueous solubility. | Decrease the final working concentration. Perform a preliminary solubility test to find the maximum soluble concentration in your specific medium.[2] |
| Rapid Solvent Exchange: Adding a concentrated stock directly to a large volume of media causes the compound to "crash out." | Perform a stepwise serial dilution.[3] Add the compound stock slowly and dropwise to pre-warmed media while vortexing to ensure rapid dispersal.[2][3] | |
| Low Media Temperature: Solubility is often lower in cold liquids. | Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[2] | |
| Delayed Precipitation (Solution is initially clear but precipitate forms after hours or days) | Media Evaporation: In long-term experiments, water evaporation can concentrate all media components, including the compound. | Ensure the incubator is properly humidified. For long-term assays, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[2] |
| Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator causes temperature cycling. | Minimize the time that culture plates are outside of the stable incubator environment. | |
| pH Shift: Cellular metabolism can alter the pH of the culture medium over time, potentially affecting compound solubility. | Monitor the pH of your culture medium, especially in dense cultures. Consider changing the medium more frequently to maintain a stable pH.[2] |
Experimental Protocols
Protocol 1: Preparing a High-Concentration this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (powder form)
-
Anhydrous DMSO
-
Sterile, amber glass vial or clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Determine Stock Concentration: Aim for a stock concentration that is at least 1000x your highest final working concentration (e.g., for a 10 µM final concentration, prepare a 10 mM stock).
-
Weigh Compound: Accurately weigh the required amount of this compound powder and place it in the sterile amber vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the vial vigorously for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[4]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[3]
Protocol 2: Preparing a Working Solution for In Vitro Assays (Recommended Method)
Objective: To dilute the high-concentration DMSO stock into aqueous cell culture medium while minimizing precipitation.
Procedure:
-
Pre-warm Media: Warm your complete cell culture medium (with or without serum, as per your experiment) to 37°C in a water bath.[2]
-
Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock at room temperature.
-
Perform Intermediate Dilution (Crucial Step):
-
Pipette a small volume of the pre-warmed medium into a sterile microcentrifuge tube.
-
Add the required volume of the DMSO stock to this small volume of media to create an intermediate concentration (e.g., 10x your final concentration). It is critical to add the DMSO stock to the media, not the other way around.
-
Immediately vortex the tube gently to mix. This gradual reduction in solvent concentration helps keep the compound in solution.[3]
-
-
Perform Final Dilution: Add the required volume of the intermediate dilution from Step 3 to your main culture vessel containing the final volume of pre-warmed media. Swirl the plate or vessel gently to ensure even distribution.
-
Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before applying it to your cells. The solution should be completely clear.[3]
Solubility Data
While precise solubility values for this compound are not widely published, its hydrophobic nature places it in a category of compounds with predictable solubility patterns in common laboratory solvents.
| Solvent | General Solubility for Hydrophobic Compounds | Use in Cell Culture |
| Water | Poor / Insoluble | Primary component of assay media. |
| DMSO (Dimethyl Sulfoxide) | High | Recommended for stock solutions; final concentration should be <0.5%.[3] |
| Ethanol (EtOH) | Moderate to High | Can be used for stock solutions, but generally more toxic to cells than DMSO. |
| Methanol (MeOH) | Moderate | Not typically used for cell-based assays due to high cytotoxicity. |
| DMF (Dimethylformamide) | High | Can be an alternative to DMSO, but also carries a risk of cytotoxicity. |
Visual Guides
The following diagrams illustrate the recommended workflow for preparing this compound working solutions and its proposed mechanism of action.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Mechanism of action for photosensitizers like this compound.
References
Troubleshooting Diacetylcercosporin precipitation in aqueous solutions
Welcome to the technical support center for diacetylcercosporin (B10786146). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a minor hydrophobic analogue of cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora. It presents as a red powder and, due to its hydrophobic nature, has poor solubility in water. Proper storage is at -20°C to maintain its stability.
Q2: In which solvents is this compound soluble?
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. Why does this happen?
This is a common issue known as "crashing out" or precipitation, which occurs when a hydrophobic compound dissolved in an organic solvent is introduced into an aqueous environment. The primary reason is the drastic change in solvent polarity. The compound is soluble in the organic solvent but insoluble in the aqueous buffer. When the two are mixed, the organic solvent is diluted, and the hydrophobic compound is forced out of the solution, forming a precipitate.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, even lower at less than 0.1%.[1] It is essential to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment (medium with the same final DMSO concentration but without this compound).
Troubleshooting Guides
Issue: this compound Precipitates Immediately Upon Dilution in Aqueous Solution
This is the most frequently encountered problem. Follow these steps to troubleshoot:
-
Assess Your Stock Solution:
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will decrease its ability to dissolve this compound.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. A higher stock concentration allows for a smaller volume to be added to the aqueous solution, minimizing the solvent shock.
-
-
Optimize the Dilution Method:
-
Reverse Dilution: Instead of adding your aqueous buffer to the DMSO stock, add the DMSO stock to the aqueous buffer. This should be done slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This method, often called "reverse dilution," helps to disperse the DMSO solution quickly.[2]
-
Stepwise Dilution: Perform serial dilutions. For example, first, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) aqueous buffer or cell culture medium to create an intermediate dilution. Then, use this intermediate dilution to prepare your final working concentration.
-
-
Control the Temperature:
-
Pre-warm the Aqueous Solution: Use pre-warmed (typically 37°C for cell culture) aqueous buffer or media for dilution. The solubility of many compounds increases with temperature.
-
Avoid Cold Shock: Be cautious when using chilled buffers, as the freezing point of DMSO is approximately 18.5°C. A sudden drop in temperature can cause both the DMSO and the compound to precipitate.
-
Issue: this compound Precipitates Over Time in the Final Aqueous Solution
If the solution is initially clear but a precipitate forms later, consider the following:
-
Compound Stability:
-
pH Sensitivity: The stability and solubility of this compound may be pH-dependent. Ensure the pH of your aqueous buffer is stable and within a range that favors solubility. For cell culture, cellular metabolism can alter the pH of the medium over time.
-
Light and Temperature Sensitivity: As an analogue of the photosensitive cercosporin, this compound may also be sensitive to light and temperature degradation over extended periods. Protect your solutions from light and store them appropriately.
-
-
Saturation:
-
Supersaturated Solution: You may have created a supersaturated solution that is not stable in the long term. Try preparing a slightly lower final concentration.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and its Analogue, Cercosporin
| Compound | Water | DMSO | Ethanol | Methanol | DMF |
| This compound | Poor | Soluble | Likely Soluble | Likely Soluble | Likely Soluble |
| Cercosporin | Poor[3][4] | Soluble[3][5] | Soluble[3][5] | Soluble[3][5] | Soluble[3][5] |
Table 2: Recommended Maximum Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% (ideally < 0.1%)[1] | Cell line dependent; always run a vehicle control. |
| Ethanol | < 0.5% | Can be more volatile and toxic than DMSO. |
| Methanol | < 0.1% | Generally more toxic than ethanol. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media (for Cell Culture)
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium for your final working solution.
-
While gently vortexing the medium, slowly add the calculated volume of the this compound stock solution drop-by-drop to the medium.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
-
If precipitation occurs, refer to the troubleshooting guides. You may need to lower the final concentration or use a stepwise dilution method.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Logical relationship between dilution method and precipitation outcome.
References
Technical Support Center: Optimizing Diacetylcercosporin Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diacetylcercosporin (B10786146) concentration for cytotoxicity studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cytotoxicity experiments with this compound and other photosensitizing agents.
Q1: Why am I observing high variability between my replicate wells?
A1: High variability can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding each plate to prevent cell settling.
-
Pipetting Inaccuracy: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or assay reagents.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter media and compound concentrations. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.
-
Inconsistent Light Exposure (for phototoxicity studies): Ensure that all wells designated for light treatment receive a uniform dose of light. Variations in light intensity across the plate can lead to significant differences in cytotoxicity.
Q2: My untreated control cells are showing high levels of cell death. What could be the cause?
A2: This issue can point to several underlying problems:
-
Suboptimal Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase before seeding.
-
Contamination: Check for microbial contamination (e.g., bacteria, yeast, or mycoplasma) in your cell cultures.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the this compound, ensure the final concentration in the culture media is non-toxic to your cells. It is crucial to include a vehicle control (media with the same concentration of solvent) to assess its effect.
Q3: I am not observing a dose-dependent cytotoxic effect with this compound.
A3: Several factors could contribute to this observation:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too high or too low. Conduct a broad-range pilot experiment to identify a more targeted range.
-
Compound Instability: Perylenequinones can be light-sensitive. Protect your this compound stock solutions and experimental plates from ambient light as much as possible, especially for "dark" controls.
-
Insufficient Light Activation (for phototoxicity): For photodynamic therapy (PDT) studies, ensure the wavelength and intensity of your light source are appropriate to activate this compound and that the duration of exposure is sufficient.[1][2]
-
Cell Line Resistance: Different cell lines can exhibit varying sensitivity to the same compound.[3]
Q4: How do I differentiate between cytotoxicity and phototoxicity?
A4: To distinguish between the cytotoxic effects of this compound in the absence of light (dark toxicity) and its light-induced toxicity (phototoxicity), it is essential to include proper controls in your experimental design. You will need a set of cells treated with this compound but kept in the dark, and a parallel set of cells treated with the same concentrations of this compound followed by light exposure.
Quantitative Data Summary
| Compound | Cell Line | Condition | IC50 (µM) |
| Cercosporin (B1668469) | JHU-012 (Head and Neck Cancer) | Light | 0.16 |
| Cercosporin | JHU-012 (Head and Neck Cancer) | Dark | 0.78 |
Note: This data is for cercosporin and should be used as a preliminary guide. The optimal concentration for this compound may vary significantly based on the cell line, experimental conditions, and light source.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is a hydrophobic compound and requires an organic solvent for dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles and degradation from light exposure.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing cytotoxicity using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Light source with appropriate wavelength for phototoxicity studies (if applicable)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
For Dark Cytotoxicity: Incubate the plate in a standard cell culture incubator (37°C, 5% CO2) for the desired duration (e.g., 24, 48, or 72 hours), protected from light.
-
For Photocytotoxicity: Incubate the cells with this compound for a predetermined uptake period (e.g., 4-24 hours) in the dark. Following incubation, expose the cells to a specific dose of light at the appropriate wavelength. Return the plate to the incubator for the remainder of the total treatment time.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Mechanism of Perylenequinone-Induced Phototoxicity
Perylenequinones like this compound are known to function as photosensitizers.[4][5] Upon activation by light, they transition to an excited state and can transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[6][7] These ROS can cause widespread cellular damage, particularly to mitochondria and the endoplasmic reticulum, leading to a collapse of cellular energy production and ultimately, apoptosis.[3]
Caption: Perylenequinone phototoxicity mechanism.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the general workflow for conducting a cytotoxicity assay to evaluate this compound.
Caption: General cytotoxicity assay workflow.
Apoptosis Signaling Pathway
The induction of apoptosis by reactive oxygen species often involves the intrinsic (mitochondrial) pathway. ROS can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. This triggers a caspase cascade, ultimately leading to programmed cell death.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perylenequinones in photodynamic therapy: cellular versus vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoactivated perylenequinone toxins in fungal pathogenesis of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Optimal light source and dosage for Diacetylcercosporin activation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal light source and dosage for the activation of Diacetylcercosporin and the closely related, well-studied photosensitizer, cercosporin (B1668469). The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light for activating this compound/cercosporin?
A1: Based on current research, the optimal activation of cercosporin, a potent photosensitizer, occurs within the visible light spectrum, specifically in the green to yellow range. Studies have demonstrated that cercosporin is a potent producer of singlet oxygen when excited with a wavelength of 532 nm.[1] Furthermore, photodynamic therapy (PDT) using cercosporin has been shown to be effective, particularly with longer exposure to yellow light at approximately 590 nm, especially for larger tumor spheroids.[1][2] While blue light has also been used in cercosporin-PDT, yellow light appears to be more effective for deeper tissue penetration and efficacy in larger three-dimensional cell culture models.[1][2]
Q2: What type of light source is recommended for this compound/cercosporin activation?
A2: The choice of light source depends on the specific experimental setup and requirements such as wavelength precision and intensity control. For precise wavelength delivery, lasers are an excellent option. For broader wavelength application and potentially lower cost, light-emitting diodes (LEDs) or filtered lamps can be utilized. The key is to ensure that the chosen light source emits at the optimal activation wavelength for cercosporin, primarily around 532 nm to 590 nm.
Q3: How is the light dosage for this compound/cercosporin PDT determined?
A3: Light dosage, or fluence, is a critical parameter in photodynamic therapy and is typically measured in Joules per square centimeter (J/cm²). The optimal dosage depends on several factors, including the concentration of the photosensitizer, the cell or tissue type, and the light source's power density (irradiance), measured in milliwatts per square centimeter (mW/cm²). It is crucial to perform dose-response studies to determine the optimal light dose that maximizes therapeutic efficacy while minimizing damage to non-target tissues.
Q4: What is the underlying mechanism of this compound/cercosporin light activation?
A4: The activation of a photosensitizer like cercosporin by light initiates a photochemical reaction. Upon absorbing light of a specific wavelength, the photosensitizer transitions from a low-energy ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue to produce highly reactive oxygen species (ROS), such as singlet oxygen. These ROS are cytotoxic and can lead to localized cell death, forming the basis of photodynamic therapy.
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed after light activation.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength | Verify that the light source emits at the optimal absorption wavelength of cercosporin (532 nm - 590 nm). Use a spectrometer to confirm the output wavelength. |
| Insufficient Light Dose | Increase the light dose by either increasing the irradiance (power) of the light source or extending the exposure time. Perform a dose-escalation study to find the optimal fluence. |
| Low Photosensitizer Concentration | Ensure an adequate concentration of this compound/cercosporin is used and that it has sufficient time to be taken up by the target cells or tissue. Optimize the incubation time and concentration. |
| Oxygen Depletion (Hypoxia) | Photodynamic therapy is an oxygen-dependent process. Ensure the experimental environment is well-oxygenated. For in vitro experiments, ensure proper gas exchange. For in vivo studies, consider strategies to mitigate tumor hypoxia. |
| Photobleaching | The photosensitizer may be degrading upon prolonged exposure to light. Assess the photostability of your compound under the experimental conditions. Consider using fractionated light delivery. |
Issue 2: Significant damage to non-target cells or tissues.
| Possible Cause | Troubleshooting Step |
| Excessive Light Dose | Reduce the total light dose by decreasing the irradiance or exposure time. |
| High Photosensitizer Concentration | Lower the concentration of this compound/cercosporin to a level that maintains efficacy in the target area while minimizing uptake in surrounding healthy tissue. |
| Non-specific Photosensitizer Distribution | Investigate targeted delivery methods to increase the accumulation of the photosensitizer specifically in the target cells or tissue. |
| Light Delivery Not Localized | Refine the light delivery method to illuminate only the target area. Use techniques like fiber optics or focused light beams to restrict the treatment field. |
Data Summary
The following table summarizes the key light parameters for cercosporin activation based on available literature.
| Parameter | Value | Reference |
| Optimal Excitation Wavelength | 532 nm | [1] |
| Effective Treatment Wavelength | ~590 nm (yellow light) | [1][2] |
| Alternative Treatment Wavelength | Blue light | [1][2] |
Experimental Protocols
General Protocol for In Vitro Photodynamic Therapy with Cercosporin:
-
Cell Culture: Plate cells at a suitable density in appropriate culture vessels and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of cercosporin in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in cell culture medium. Replace the medium in the culture vessels with the cercosporin-containing medium and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells gently with phosphate-buffered saline (PBS) to remove any unbound compound.
-
Irradiation: Add fresh, photosensitizer-free medium to the cells. Expose the cells to a light source with the appropriate wavelength (e.g., 532 nm or 590 nm) and a predetermined light dose. A control group should be kept in the dark.
-
Post-Irradiation Incubation: Return the cells to the incubator and maintain them for a specified period (e.g., 24-72 hours).
-
Assessment of Cytotoxicity: Evaluate cell viability using standard assays such as MTT, XTT, or a live/dead staining assay.
Visualizations
References
Diacetylcercosporin stability issues in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of diacetylcercosporin (B10786146) in long-term cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is an acetylated derivative of cercosporin (B1668469), a polyketide toxin produced by fungi of the genus Cercospora. Like its parent compound, it is investigated for various biological activities. Acetylated derivatives of compounds are often synthesized to enhance properties such as cellular uptake due to increased lipophilicity. Once inside the cell, it is hypothesized that intracellular esterases hydrolyze the acetate (B1210297) groups, releasing the active parent compound.[1]
Q2: How should I properly store this compound?
For many bioactive chemicals, standard storage recommendations are as follows:
-
Solid Form: When stored as a solid in a tightly sealed vial as recommended on the product datasheet, the compound can be stored for up to 6 months.
-
Solution Form: Stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C. Generally, these are usable for up to one month. It is highly recommended to make up solutions and use them on the same day whenever possible. Before use, allow the product to sit at room temperature for at least 60 minutes prior to opening the vial.
Q3: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
Several factors can influence the stability of compounds in biological matrices.[2] For photosensitive compounds like cercosporin, these are particularly critical:
-
Light: Cercosporin is a red-pigmented, light-activated toxin.[3] Exposure to light can lead to its degradation. It is crucial to protect solutions from light during storage and experiments as much as possible.
-
Temperature: Elevated temperatures can accelerate degradation.[2] While short periods at higher temperatures (e.g., during shipping) may not significantly affect the product, long-term storage should be at recommended temperatures.
-
pH: The pH of the culture medium can affect the stability of dissolved compounds.[2]
-
Oxidation and Enzymatic Degradation: Components in the cell culture medium or secreted by cells can lead to oxidative or enzymatic degradation of the compound.[2]
-
Solvent: The choice of solvent for the stock solution and its final concentration in the medium can impact stability and solubility.
Q4: How can I identify potential degradation of this compound in my experiments?
Degradation of cercosporin is associated with a color change in the medium from red to brown and then to green.[3] This is due to the formation of degradation products like xanosporic acid.[3] If you observe such color changes in your culture medium, it is a strong indicator of compound degradation. Additionally, a loss of biological activity or inconsistent results over time can also suggest stability issues.
Q5: What is the recommended solvent for preparing this compound stock solutions?
While specific information for this compound is limited, related compounds are often dissolved in organic solvents like DMSO. It is crucial to consult the manufacturer's datasheet for the specific product you are using. When preparing stock solutions, ensure the final concentration of the solvent in the cell culture medium is low enough to not cause cytotoxicity.
Q6: Can the type of storage container affect the stability of this compound solutions?
Yes, the container material can be a factor. Some compounds can leach components from plastic containers or adsorb to the plastic surface.[4][5] For instance, studies with cyclosporine have shown that impurities can be detected after storage in polypropylene (B1209903) syringes.[5] While glass is often preferred due to its inertness, it is important to check for specific recommendations for your compound. If using plastic, ensure it is compatible with the solvent and the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in long-term experiments (e.g., >48 hours). | Degradation of this compound in the culture medium due to light exposure, temperature, or enzymatic activity. | 1. Protect the cell culture plates from light by wrapping them in foil. 2. Replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). 3. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Precipitate forms in the cell culture medium after adding the compound. | The compound's solubility limit has been exceeded in the aqueous medium. | 1. Ensure the stock solution is fully dissolved before adding it to the medium. 2. Optimize the final concentration of the solvent (e.g., DMSO) in the medium. 3. Vortex the diluted solution gently before adding it to the wells. |
| Inconsistent results between different experimental repeats. | Variability in compound stability due to minor differences in experimental conditions (e.g., light exposure, incubation time). | 1. Standardize all experimental steps, particularly the timing of compound addition and the duration of light exposure. 2. Use freshly prepared solutions for each experiment. 3. Include positive and negative controls in every experiment to monitor for variability. |
| The color of the culture medium changes from red/pink to greenish-brown. | This is a strong indication of cercosporin degradation.[3] | 1. Confirm that the observed color change correlates with a loss of activity. 2. Take measures to improve stability, such as protecting from light and replenishing the compound more frequently. |
Data Presentation
Table 1: Summary of Storage Recommendations for Bioactive Compounds
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | As stated on the vial | Up to 6 months | Keep vial tightly sealed. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilution | In culture medium at 37°C | Should be used immediately | Prone to degradation; consider replenishment for long-term cultures. |
Table 2: Factors Influencing Compound Stability in Cell Culture
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Can cause photodegradation of light-sensitive compounds.[2] | Minimize light exposure during all steps of the experiment. |
| Temperature | Higher temperatures accelerate chemical degradation.[2] | Maintain recommended storage temperatures and minimize time at 37°C. |
| pH | Can alter the chemical structure and stability of the compound.[2] | Ensure the pH of the culture medium is stable. |
| Oxidation | Reactive oxygen species in the medium can degrade the compound.[2] | Use high-quality culture reagents and consider the use of antioxidants if compatible with the experimental design. |
| Enzymatic Degradation | Cellular enzymes can metabolize the compound.[2] | This is an inherent part of cell culture; consider replenishment strategies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial thoroughly to ensure complete dissolution of the compound.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[6]
-
Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator. For long-term experiments, consider replenishing the medium with a fresh compound at set intervals.
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours, allowing for the formation of formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Potential degradation pathway of the core cercosporin molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of the polyketide toxin cercosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Stability of cyclosporine solutions stored in polypropylene-polyolefin bags and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Diacetylcercosporin (DAC) Dark Toxicity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the dark toxicity of Diacetylcercosporin (DAC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAC) and why is it used in research?
A1: this compound (DAC) is a perylenequinone photosensitizer. In the presence of light, it can generate reactive oxygen species (ROS), making it a valuable tool in photodynamic therapy (PDT) research for applications such as targeted cancer cell killing.
Q2: What is "dark toxicity" and why is it a concern with DAC?
A2: Dark toxicity refers to the cytotoxic effects of a photosensitizer that occur in the absence of light. While DAC's primary mechanism of action is light-dependent, it can exhibit some level of dark toxicity, which needs to be accounted for to accurately assess its photodynamic efficacy. Research has shown that DAC's dark toxicity can be significantly enhanced in the presence of copper ions, particularly in cells with high rates of mitochondrial respiration.[1]
Q3: What is the proposed mechanism of DAC's dark toxicity?
A3: The precise mechanism of DAC's dark toxicity is not fully elucidated but is thought to be distinct from its light-activated ROS production. Evidence suggests a synergistic effect with copper ions.[1] DAC localizes in the mitochondria and endoplasmic reticulum, and its interaction with intracellular copper may lead to the generation of other cytotoxic species or interference with essential cellular processes, such as mitochondrial respiration.
Q4: How can I minimize unwanted light exposure during my experiments?
A4: To minimize unwanted light activation of DAC, all experimental steps involving the compound should be performed in a darkened room or under a safelight (e.g., a red light with a wavelength outside of DAC's absorption spectrum). Use opaque or amber-colored tubes and plates, and cover cell culture plates with aluminum foil during incubation.
Q5: How does the stability of DAC in cell culture media affect dark toxicity assessment?
A5: The stability of DAC in your experimental medium is crucial for reproducible results. Degradation of the compound could lead to altered toxicity profiles. It is recommended to prepare fresh DAC solutions for each experiment and minimize the time the compound is in the culture medium before the assay. The composition of the media, such as the presence of serum, can also influence the stability and bioavailability of the compound.[2][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background toxicity in "dark" control wells. | 1. Ambient Light Contamination: Even low levels of ambient light can activate DAC. 2. Synergistic Effects with Media Components: Basal media may contain trace amounts of copper that enhance DAC's dark toxicity. 3. High Mitochondrial Respiration of Cell Line: Cells with high metabolic rates may be more susceptible to DAC's dark toxicity.[1] 4. Compound Instability: DAC may be degrading in the culture medium, leading to toxic byproducts. | 1. Perform all steps in a certified dark room or under a safelight. Wrap all plates and tubes in foil. 2. Consider using a copper-free or low-copper medium formulation if this is a recurring issue. Include a "medium + DAC" control (no cells) to assess for any compound-medium interactions that might interfere with the assay readout. 3. Characterize the metabolic activity of your cell line. If highly respiratory, be aware of the potential for increased dark toxicity. 4. Prepare DAC solutions fresh for each experiment. Perform a stability test of DAC in your specific cell culture medium. |
| Inconsistent IC50 values for dark toxicity between experiments. | 1. Variability in Cell Health and Density: Differences in cell confluence or passage number can affect susceptibility. 2. Inconsistent Incubation Times: The duration of exposure to DAC can influence the observed toxicity. 3. Pipetting Errors: Inaccurate dilutions or dispensing of DAC or assay reagents. 4. Assay Interference: The color of DAC may interfere with colorimetric assays like MTT. | 1. Use cells within a consistent passage number range and seed at a uniform density for all experiments. 2. Standardize the incubation time with DAC across all experiments. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 4. Run appropriate controls, including wells with DAC in medium without cells, to subtract background absorbance. Consider using a non-colorimetric assay, such as an ATP-based luminescence assay, to avoid interference.[6] |
| No significant dark toxicity observed, even at high concentrations. | 1. Low Mitochondrial Respiration of Cell Line: The cell line used may not be susceptible to the copper-dependent dark toxicity mechanism. 2. Low Intracellular Copper Levels: The cells may have low basal levels of bioavailable copper. 3. Incorrect Assay Endpoint: The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by DAC in the dark. | 1. Consider using a cell line with a higher rate of mitochondrial respiration to investigate dark toxicity. 2. To investigate the copper-dependent mechanism, a controlled amount of a bioavailable copper source (e.g., copper sulfate) can be added to the culture medium. Ensure to include a "copper only" control. 3. Try a different cytotoxicity assay that measures a different aspect of cell health (e.g., membrane integrity via LDH release vs. metabolic activity via MTT). |
Experimental Protocols
Protocol 1: General Assessment of this compound (DAC) Dark Toxicity using MTT Assay
This protocol provides a framework for determining the dark toxicity of DAC in a specific cell line.
Materials:
-
This compound (DAC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM/F12 + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment (Perform in the dark):
-
Prepare a stock solution of DAC in DMSO.
-
Create a serial dilution of DAC in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest DAC concentration).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of DAC or vehicle control.
-
Wrap the plate in aluminum foil to protect it from light.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Investigating the Synergistic Dark Toxicity of DAC and Copper
This protocol is designed to assess the cooperative cytotoxic effect of DAC and copper.
Materials:
-
Same as Protocol 1
-
Copper (II) Sulfate (CuSO₄) solution (sterile, tissue-culture grade)
Procedure:
-
Cell Seeding:
-
Follow step 1 from Protocol 1.
-
-
Compound Preparation and Treatment (Perform in the dark):
-
Prepare DAC dilutions as described in Protocol 1.
-
Prepare a working solution of CuSO₄ in complete culture medium. A final concentration in the low micromolar range (e.g., 1-10 µM) is a good starting point.
-
Set up the following experimental groups in your 96-well plate:
-
Cells + Medium only (negative control)
-
Cells + Vehicle control (DMSO)
-
Cells + DAC at various concentrations
-
Cells + CuSO₄ at a fixed concentration
-
Cells + DAC at various concentrations + CuSO₄ at a fixed concentration
-
-
Carefully remove the old medium and add 100 µL of the appropriate treatment medium to each well.
-
Wrap the plate in aluminum foil.
-
-
Incubation and Assay:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
Quantitative Data Summary
As specific IC50 values for this compound dark toxicity are highly cell-line dependent and not extensively reported in the literature, researchers should generate this data for their specific experimental system. Below is a template table for summarizing your results.
| Cell Line | Treatment Condition | Incubation Time (hours) | IC50 (µM) ± SD |
| e.g., MCF-7 | DAC alone (dark) | 24 | [Your Data] |
| DAC alone (dark) | 48 | [Your Data] | |
| DAC + 5 µM CuSO₄ (dark) | 24 | [Your Data] | |
| DAC + 5 µM CuSO₄ (dark) | 48 | [Your Data] | |
| e.g., A549 | DAC alone (dark) | 24 | [Your Data] |
| DAC alone (dark) | 48 | [Your Data] | |
| DAC + 5 µM CuSO₄ (dark) | 24 | [Your Data] | |
| DAC + 5 µM CuSO₄ (dark) | 48 | [Your Data] |
Visualizations
Caption: Experimental workflow for assessing DAC dark toxicity.
Caption: Proposed signaling pathway for DAC dark toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. DMEM:Ham's F12 with 5% FBS - XL BIOTEC [xlbiotec.com]
- 3. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. bitesizebio.com [bitesizebio.com]
Reducing variability in Diacetylcercosporin bioassay results
Technical Support Center: Diacetylcercosporin (B10786146) Bioassays
Welcome to the technical support center for this compound Bioassays. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve more consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in this compound bioassay results?
A1: The most common source of variability stems from the compound's sensitivity to light and its potential for aggregation. This compound, like its parent compound cercosporin, is a photosensitizer that can generate reactive oxygen species (ROS) upon light exposure, leading to unintended cytotoxicity and inconsistent results. Consistent, low-light handling conditions are critical.
Q2: How should I properly dissolve and store this compound?
A2: this compound is poorly soluble in aqueous solutions. It should be dissolved in an organic solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: My negative controls (vehicle only) are showing unexpected cytotoxicity. What could be the cause?
A3: This is often due to the final concentration of the organic solvent (e.g., DMSO) in the assay well. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your specific cell line or organism (typically <0.5% v/v). Run a vehicle-only toxicity control to confirm.
Q4: What is the "edge effect" and how can I mitigate it?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: High Well-to-Well Variability in Absorbance/Fluorescence Readings
High variability between technical replicates can obscure real biological effects. Use the following checklist to diagnose the cause.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure you are not introducing bubbles into the wells. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Gently triturate the cell suspension and visually inspect for clumps. |
| Uneven Cell Seeding | Mix the cell suspension thoroughly between plating rows/columns. Work quickly but carefully to prevent cells from settling in the reservoir. |
| Compound Precipitation | After diluting the this compound stock into aqueous media, inspect for any visible precipitate. If observed, consider lowering the final concentration or testing alternative solvents. |
| Edge Effects | Do not use the outer wells of the microplate for samples. Fill them with sterile media to create a moisture barrier around the experimental wells. |
Issue 2: Inconsistent IC50 Values Between Experiments
Fluctuations in IC50 values make it difficult to compare results across different experimental runs.
| Potential Cause | Recommended Solution |
| Light Exposure | Perform all steps involving this compound under subdued lighting. Use amber tubes and cover plates with foil whenever possible. |
| Reagent Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not reuse diluted compound. |
| Variable Cell Health/Passage Number | Use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of plating. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, including compound treatment and reagent addition. |
| Assay Reader Settings | Ensure the same reader settings (e.g., wavelength, gain, read height) are used for every experiment. |
Experimental Protocol: Cell Viability (Resazurin-Based) Assay
This protocol outlines a standard method for assessing the cytotoxic effects of this compound on an adherent mammalian cell line.
1. Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a clear-bottom, 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to mitigate edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create working solutions at 2x the final desired concentrations.
-
Carefully remove the media from the wells and add 100 µL of the appropriate working solution to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.
3. Viability Assessment:
-
Prepare a resazurin (B115843) solution (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
4. Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the results as a percentage of the vehicle-only control.
-
Plot the normalized values against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations and Workflows
General Experimental Workflow
Technical Support Center: Diacetylcercosporin Interference with Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by diacetylcercosporin (B10786146) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
This compound is a derivative of cercosporin (B1668469), a perylenequinone toxin produced by many species of plant pathogenic fungi.[1] Like its parent compound, this compound is a photosensitizer, meaning it can be activated by light to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][2] This property, along with its inherent color, can lead to two primary types of interference in fluorescence-based assays:
-
Fluorescence Quenching: The generation of singlet oxygen is a highly efficient mechanism for quenching the signal of fluorescent reporter molecules.[2]
-
Inner Filter Effect: As a colored compound, this compound absorbs light in the visible spectrum, which may overlap with the excitation or emission wavelengths of the fluorophores used in an assay, leading to a reduction in the detected signal.
Q2: What are the key photophysical properties of the related compound, cercosporin?
Cercosporin is a red-pigmented compound.[1][3] Its photophysical properties are crucial for understanding its potential for interference.
Q3: At what concentrations is cercosporin typically used in experiments?
Cercosporin has been shown to be toxic to plant cells at concentrations as low as 1 µM.[1] In fungal cultures, concentrations can reach millimolar levels.[1] For in vitro studies with Cercospora coffeicola isolates, cercosporin concentrations have been measured in the range of 0.2 to 48.65 µM.
Troubleshooting Guide
Problem 1: I am observing a decrease in my fluorescence signal in the presence of this compound.
This is a common issue and can be caused by either fluorescence quenching or the inner filter effect.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Purpose: To determine if this compound has intrinsic fluorescence at the wavelengths of your assay.
-
Procedure: In a multi-well plate, add this compound at the same concentrations used in your experiment to the assay buffer without any fluorescent reporter. Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Interpretation: If you observe a signal, this indicates autofluorescence, which should be subtracted from your experimental values.
-
-
Perform an Absorbance Scan:
-
Purpose: To identify if the absorbance spectrum of this compound overlaps with the excitation or emission wavelengths of your fluorophore.
-
Procedure: Measure the absorbance spectrum of this compound across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore.
-
Interpretation: Significant absorbance at either the excitation or emission wavelength of your fluorophore suggests that the inner filter effect is contributing to the signal decrease.
-
-
Conduct a Fluorescence Quenching Assay:
-
Purpose: To directly assess the quenching potential of this compound on your fluorophore.
-
Procedure: Prepare a solution of your fluorophore at a constant concentration and titrate in increasing concentrations of this compound. Measure the fluorescence at each concentration.
-
Interpretation: A concentration-dependent decrease in fluorescence that cannot be solely attributed to the inner filter effect indicates fluorescence quenching.
-
Problem 2: My results are variable and not reproducible when using this compound.
Variability can be caused by the light-sensitive nature of this compound.
Troubleshooting Steps:
-
Protect from Light:
-
Purpose: To prevent the activation of this compound and the generation of ROS before the assay measurement.
-
Procedure: Prepare and handle all solutions containing this compound in the dark or under dim light conditions. Use opaque microplates for the assay.
-
-
Standardize Incubation Times:
-
Purpose: To ensure consistent exposure to light during the assay procedure.
-
Procedure: Precisely control the timing of all steps, especially the duration between the addition of this compound and the fluorescence measurement.
-
Data Presentation
Table 1: Photophysical Properties of Cercosporin (Analogue to this compound)
| Property | Value | Reference |
| Absorbance Maximum (λmax) | 480 nm | |
| Molar Extinction Coefficient (ε) | 23,300 M⁻¹cm⁻¹ | |
| Fluorescence Emission | Red fluorescence | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (potent producer of singlet oxygen) | [2] |
Table 2: Common Fluorophores and Potential for Spectral Overlap with Cercosporin
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| Fluorescein (FITC) | ~495 | ~519 | Moderate (Overlap with cercosporin absorbance) |
| Rhodamine | ~550 | ~570 | High (Overlap with cercosporin absorbance) |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | Moderate (Overlap with cercosporin absorbance) |
| Red Fluorescent Protein (RFP) | ~555 | ~584 | High (Overlap with cercosporin absorbance) |
Experimental Protocols
Protocol 1: Determining the Absorbance Spectrum of this compound
Objective: To measure the absorbance spectrum of this compound to identify its absorbance maximum and potential for inner filter effects.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a dilution of the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at its expected absorbance maximum.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the this compound solution across a range of wavelengths (e.g., 300-700 nm).
-
Plot absorbance versus wavelength to visualize the spectrum and determine the absorbance maximum (λmax).
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the reporter dye.
Materials:
-
Fluorescent reporter dye
-
This compound
-
Assay buffer
-
Fluorometer or fluorescence plate reader
-
Opaque microplate
Methodology:
-
Prepare a working solution of the fluorescent reporter dye in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In an opaque microplate, add a constant volume of the fluorescent reporter dye solution to each well.
-
Add increasing volumes of the this compound serial dilutions to the wells. Add buffer to control wells.
-
Incubate the plate for a short period, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the reporter dye.
-
Plot the fluorescence intensity as a function of the this compound concentration. A significant decrease in fluorescence indicates quenching.
Mandatory Visualization
Caption: Mechanisms of fluorescence assay interference by this compound.
Caption: A logical workflow for troubleshooting fluorescence interference.
References
Cell culture media considerations for Diacetylcercosporin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacetylcercosporin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
I. General Compound Handling & Preparation
This section addresses common issues related to the physical and chemical properties of this compound.
FAQs:
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a derivative of Cercosporin, a naturally occurring photosensitizer.[1][2][3] As a photosensitizer, its primary mechanism involves activation by light, typically in the blue-light spectrum (~450 nm), to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide.[2][3] These ROS cause oxidative damage to cellular components, particularly lipid membranes of the mitochondria and endoplasmic reticulum, leading to a collapse of cellular energy production and ultimately, necrotic cell death.[1][2][3]
Q2: How should I prepare a stock solution of this compound? A2: this compound is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent. Based on protocols for the parent compound, Cercosporin, 100% dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.
Protocol 1: this compound Stock Solution Preparation
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock, for example, 4 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into single-use, light-protecting (amber) tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Q3: I'm observing precipitation when I dilute my this compound stock solution in aqueous cell culture medium. What should I do? A3: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%) to prevent solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock in a small volume of pre-warmed culture medium, then add this to the final volume.
-
Vortexing: Vortex the diluted solution gently but thoroughly before adding it to your cells.
-
Pre-warmed Medium: Always add the this compound solution to cell culture medium that has been pre-warmed to 37°C.
Q4: How stable is this compound in solution? A4: As a photosensitizer, this compound is sensitive to light and may degrade upon prolonged exposure. Aqueous solutions of the compound are generally less stable than stock solutions in anhydrous DMSO. It is crucial to prepare fresh working solutions from your frozen stock for each experiment and to minimize their exposure to ambient light.
II. Cell Culture Media Considerations & Troubleshooting
The composition of the cell culture medium can dramatically affect the outcome of this compound experiments. This section details common interferences and how to mitigate them.
FAQs:
Q5: My "no-drug" control cells are showing toxicity after light exposure. What could be the cause? A5: This is a strong indication that your cell culture medium itself has photosensitizing properties. The most common culprit is Riboflavin (Vitamin B2) , a standard component in many media formulations like DMEM, RPMI 1640, and MEM.[3] Riboflavin is a known photosensitizer that absorbs blue light (around 440-450 nm) and can generate ROS, leading to phototoxicity even in the absence of this compound.[3]
Troubleshooting:
-
Use Riboflavin-Free Medium: For the duration of the light exposure experiment, switch to a custom or commercially available medium that does not contain riboflavin.
-
Minimize Light Exposure: Protect your control plates from light as much as possible to reduce baseline phototoxicity.
-
Control for Media Phototoxicity: Always include a "media + light" control (cells in medium, exposed to light) to quantify the baseline level of phototoxicity from the medium itself.
Q6: I'm seeing inconsistent or lower-than-expected phototoxicity with this compound. Could my medium be interfering? A6: Yes, several common media components can interfere with and reduce the apparent efficacy of this compound.
-
Phenol (B47542) Red: This pH indicator, present in most standard media, absorbs light in the visible spectrum, particularly in the blue-green range. This can "shield" the cells and the this compound from the activating light source, reducing the efficiency of photosensitization.[3]
-
Serum (e.g., FBS): Serum contains numerous antioxidants (like albumin and vitamins) that can quench the ROS generated by this compound.[3] This will reduce the overall cytotoxicity. The effect is dependent on the serum concentration.
-
Sodium Pyruvate (B1213749): Often added as an energy source, sodium pyruvate is also a potent H₂O₂ scavenger and can reduce the cytotoxic effect of ROS.[3]
Troubleshooting & Optimization:
-
Use Phenol Red-Free Medium: During the drug incubation and light exposure steps, use a phenol red-free version of your medium to ensure maximal light penetration.
-
Reduce or Remove Serum: Consider reducing the serum concentration (e.g., to 2%) or using serum-free medium during the experiment.[4] If you must use serum, keep the concentration consistent across all experiments.
-
Use Pyruvate-Free Medium: If your medium formulation allows, use a version without sodium pyruvate.
-
Consistent Controls: Always run parallel controls to account for these variables. For example, if you reduce serum, ensure your "no-drug" control also has reduced serum.
Data Presentation: Media Component Interference
Table 1: Influence of Common Media Components on this compound Experiments
| Media Component | Potential Problem | Recommended Action |
| Riboflavin | Generates ROS upon light exposure, causing baseline phototoxicity.[3] | Use riboflavin-free medium during light exposure. |
| Phenol Red | Absorbs activating light, reducing this compound efficacy.[5][6] | Use phenol red-free medium for incubation and irradiation. |
| Serum (FBS) | Contains antioxidants that quench ROS, reducing cytotoxicity.[3][4] | Reduce serum concentration (e.g., to 2%) or use serum-free medium during the experiment. |
| Sodium Pyruvate | Scavenges H₂O₂, reducing ROS-mediated cytotoxicity.[3] | Use pyruvate-free medium if possible. |
Table 2: Absorbance Characteristics of Phenol Red in Cell Culture Media
The absorbance of phenol red is pH-dependent. The peak at ~560 nm (red/pink color) increases with higher pH, while the peak at ~415-435 nm (yellow color) increases with lower pH. This absorbance can interfere with light delivery to the photosensitizer.
| Media Type | Phenol Red Conc. | Absorbance at 560 nm (pH ~9.8) |
| DMEM | 15 mg/L | ~1.038[7] |
| McCoy's 5A | 10 mg/L | Intermediate[7] |
| RPMI 1640 | 5 mg/L | ~0.342[7] |
| Phenol Red-Free | 0 mg/L | ~0.0[7] |
Data adapted from Agilent Technologies Application Note. Absolute values may vary based on the specific formulation and pH.
III. Experimental Protocols & Workflows
This section provides a general protocol for an in vitro phototoxicity assay that can be adapted for this compound.
Experimental Workflow Diagram
Protocol 2: In Vitro Phototoxicity Assay (MTT)
This protocol provides a framework for assessing the photocytotoxicity of this compound. Researchers should optimize concentrations, incubation times, and light doses for their specific cell line and experimental setup.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (and phenol red-free, low-serum, riboflavin-free version)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Light source with a controlled wavelength and intensity (e.g., 450 nm LED array)
-
Microplate reader
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Incubation (Day 2):
-
Prepare serial dilutions of this compound in phenol red-free, low-serum medium.
-
Remove the medium from the cells and add the this compound-containing medium.
-
Crucially, include control wells:
-
No Drug Control: Cells with medium only (no this compound).
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
-
Incubate for a predetermined duration (e.g., 4 hours) in the dark.
-
-
Washing and Irradiation (Day 2):
-
After incubation, remove the drug-containing medium and wash the cells twice with sterile PBS.
-
Add 100 µL of fresh, pre-warmed phenol red-free, low-serum, and riboflavin-free medium to all wells.
-
Immediately expose the plate to the light source for a specified duration to deliver the desired light dose (fluence, J/cm²).
-
Crucially, include control plates/wells:
-
Dark Toxicity Control: A parallel set of wells/plate treated with this compound but kept in the dark to measure non-photoactivated toxicity.
-
Light Only Control: A set of wells/plate with no drug but exposed to the same light dose to measure light-induced toxicity.
-
-
-
Post-Irradiation Incubation (Day 2-4):
-
Return the plates to the incubator and incubate for 24 to 48 hours to allow for cell death to occur.
-
-
MTT Assay (Day 4):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
IV. Mechanism of Action & Signaling Pathways
This compound-induced phototoxicity culminates in necrotic cell death driven by overwhelming oxidative stress. This process is rapid and primarily targets cellular membranes.
Proposed Signaling Pathway for this compound-Induced Necrosis
The following diagram illustrates a plausible signaling cascade initiated by photoactivated this compound. The massive ROS burst leads to direct organelle damage and can trigger stress-activated kinase pathways.
References
- 1. PhotochemCAD | Phenol Red [photochemcad.com]
- 2. Phenol Red - pH Indicator [cran.r-project.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Photodynamic Therapy and Quantitative Structure–Activity Relationship Studies with Stable Synthetic Near-Infrared-Absorbing Bacteriochlorin Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Support Center: Diacetylcercosporin Uptake in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the uptake of Diacetylcercosporin by cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its uptake by cancer cells important?
A1: this compound is a derivative of cercosporin (B1668469), a naturally occurring perylenequinone compound.[1] Like its parent compound, it is being investigated for its potential anticancer properties, particularly in photodynamic therapy.[1][2] Efficient uptake of this compound by cancer cells is crucial for its therapeutic efficacy, as it needs to reach intracellular targets to exert its cytotoxic effects. Its subcellular localization has been observed in the mitochondria and endoplasmic reticulum.[1][3]
Q2: My cancer cell line shows low uptake of this compound. What are the possible reasons?
A2: Low uptake of this compound can be attributed to several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying capacities for drug uptake. For instance, T98G glioblastoma cells have shown approximately three-fold higher uptake of cercosporin compared to MCF7 and U87 cells.[1][3]
-
Lipophilicity: this compound is a lipophilic compound. While this property allows it to cross cell membranes, poor solubility in aqueous culture medium can limit its availability to the cells.
-
Drug Efflux: Cancer cells can actively pump out drugs using efflux pumps like P-glycoprotein, reducing intracellular accumulation.
-
Experimental Conditions: Factors such as incubation time, drug concentration, and serum concentration in the media can significantly impact uptake.
Q3: What are some general strategies to enhance the uptake of lipophilic drugs like this compound?
A3: Several strategies can be employed to improve the cellular uptake of lipophilic compounds:
-
Formulation with Solubilizing Agents: Using surfactants, co-solvents, or cyclodextrins can improve the solubility of this compound in the culture medium, thereby increasing its effective concentration available for cellular uptake.
-
Lipid-Based Delivery Systems: Encapsulating this compound in liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can enhance its stability, solubility, and facilitate its entry into cells.[4]
-
Prodrug Approach: Chemical modification of this compound to create a more soluble prodrug that is converted to the active form inside the cell can be a viable strategy.[5]
-
Targeted Delivery: Conjugating this compound to molecules that bind to overexpressed receptors on cancer cells (e.g., transferrin or folate receptors) can increase its specific uptake.[5]
Q4: Are there any known signaling pathways that regulate the uptake of this compound or similar molecules?
A4: While specific signaling pathways for this compound uptake are not well-defined, general pathways involved in nutrient and drug uptake in cancer cells may play a role. The PI3K/AKT/mTOR and MAPK signaling pathways are known to regulate cellular metabolism, survival, and endocytosis, which can influence the internalization of drugs.[6][7][8] For example, these pathways can affect the expression and activity of transporters and the machinery involved in endocytosis.
Troubleshooting Guides
Issue 1: Low and variable fluorescence/absorbance readings when quantifying intracellular this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure complete cell lysis to release all intracellular this compound. Try freeze-thaw cycles or use a stronger lysis buffer. |
| Drug precipitation | This compound may precipitate in aqueous buffers. Ensure it is fully dissolved in the final lysis buffer, potentially by adding a small amount of organic solvent like DMSO. |
| Photodegradation | Cercosporin and its derivatives are photosensitive. Protect samples from light during all experimental steps. |
| Low uptake | Refer to the strategies in FAQ Q3 to enhance uptake. |
| Inaccurate background subtraction | Always include a no-cell control (lysis buffer with this compound) and an untreated cell control to accurately determine background signals. |
Issue 2: High cytotoxicity observed in control (non-cancerous) cell lines.
| Possible Cause | Troubleshooting Step |
| High drug concentration | Perform a dose-response curve to determine the optimal concentration that is cytotoxic to cancer cells but has minimal effect on control cells. |
| Off-target effects | Consider using a targeted delivery system (see FAQ Q3 ) to increase specificity for cancer cells. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a uniform cell density across all wells/plates. |
| Variable incubation times | Use a timer to ensure precise and consistent incubation periods with this compound. |
| Incomplete washing | Thoroughly wash cells to remove extracellular this compound before lysis and quantification. Residual drug will lead to artificially high readings. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent volumes. |
Quantitative Data Summary
The following table summarizes a hypothetical experiment comparing different strategies to enhance this compound uptake in a cancer cell line.
| Enhancement Strategy | This compound Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/10^6 cells) | Fold Increase in Uptake (vs. Control) |
| Control (this compound alone) | 10 | 4 | 50 ± 5 | 1.0 |
| + 0.1% Polysorbate 80 | 10 | 4 | 75 ± 8 | 1.5 |
| Liposomal Formulation | 10 | 4 | 150 ± 15 | 3.0 |
| Transferrin-Conjugated Liposomes | 10 | 4 | 300 ± 25 | 6.0 |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound Uptake
This protocol is adapted from methods used for quantifying cercosporin.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS)
-
Spectrophotometer or HPLC system
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Add 200 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the supernatant at the wavelength of maximum absorbance for this compound. Create a standard curve using known concentrations of this compound in lysis buffer to determine the concentration in the samples.
-
HPLC: Analyze the supernatant using a reverse-phase HPLC system with a suitable column and mobile phase. Compare the peak area to a standard curve to quantify the amount of this compound.
-
-
Determine the cell number in a parallel well to normalize the uptake data (e.g., ng of drug per 10^6 cells).
Protocol 2: Preparation of this compound-Loaded Liposomes
This is a general protocol for preparing liposomes using the thin-film hydration method.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC, Cholesterol)
-
This compound
-
Chloroform and Methanol
-
Rotary evaporator
-
Probe sonicator or extruder
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the phospholipids and this compound in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing. This will form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for quantifying this compound uptake.
Caption: Potential signaling pathways influencing drug uptake in cancer cells.
References
- 1. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liposomes for enhanced cellular uptake of anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Biodegradation of the Polyketide Toxin Cercosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of Calcium/Calmodulin Signaling in Cercosporin Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Diacetylcercosporin vs. Cercosporin: A Comparative Analysis of Cytotoxicity
In the realm of natural product chemistry and drug discovery, fungal metabolites present a rich source of bioactive compounds. Among these, the perylenequinones diacetylcercosporin (B10786146) and cercosporin (B1668469), primarily produced by fungi of the genus Cercospora, have garnered significant attention for their potent biological activities. This guide provides a detailed comparison of the cytotoxicity of these two related compounds, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Photosensitizers
Cercosporin , a well-documented phytotoxin, exerts its cytotoxic effects primarily through photosensitization.[1][2][3] Upon exposure to light, cercosporin absorbs energy and transitions to an excited triplet state. This excited molecule then reacts with molecular oxygen to generate highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻).[1][4] These ROS are non-specific in their targets, causing widespread damage to cellular components, including lipids, proteins, and nucleic acids.[1][4] The primary mode of toxicity is the peroxidation of cell membrane lipids, which leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1][4]
This compound , being a derivative of cercosporin, is also a perylenequinone and is presumed to share a similar light-dependent mechanism of cytotoxicity. While less extensively studied in this regard, its structural similarity to cercosporin suggests a comparable ability to generate ROS upon photoactivation. Beyond its phototoxicity, this compound has also been shown to possess antiprotozoal and antimicrobial activities.[5][6][7]
Caption: Photosensitization mechanism of cercosporin leading to cell death.
Comparative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for this compound and cercosporin against various human cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparisons of potency should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SK-MEL | Melanoma | 4.8 - 8.7 | [5][6][7] |
| KB | Oral Epidermoid Carcinoma | 4.8 - 8.7 | [5][6][7] |
| BT549 | Breast Ductal Carcinoma | 4.8 - 8.7 | [5][6][7] |
| SKOV3 | Ovarian Adenocarcinoma | 4.8 - 8.7 | [5][6][7] |
Table 2: Cytotoxicity of Cercosporin
| Cell Line | Cancer Type | CC₅₀ (nM) | IC₅₀ (nM) | Reference |
| HeLa | Cervical Cancer | 241 | - | [8] |
| A432 | Skin Epidermoid Carcinoma | 282 | - | [8] |
| MCF-7 | Breast Adenocarcinoma | 174 | - | [8] |
| T98G | Glioblastoma Multiforme | - | LD₅₀ at 0.14 J/cm² with 4µM | [9][10] |
| U87 | Glioblastoma Multiforme | - | LD₅₀ at 0.24 J/cm² with 4µM | [9][10] |
| MCF-7 | Breast Adenocarcinoma | - | LD₅₀ at 0.26 J/cm² with 4µM | [9][10] |
Experimental Protocols
The cytotoxic effects of this compound and cercosporin are typically evaluated using in vitro cell-based assays. A general workflow for such an assay is outlined below.
General In Vitro Cytotoxicity Assay Protocol
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines are cultured and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or cercosporin. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
For Phototoxicity Studies: For compounds like cercosporin, a light irradiation step is included after compound incubation. Cells are exposed to light of a specific wavelength (e.g., 450 nm) for a defined duration.[11]
-
Cell Viability Assessment: After incubation, a reagent such as MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., ~550 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
Both this compound and cercosporin demonstrate significant cytotoxic activity against a range of human cancer cell lines. Cercosporin's cytotoxicity is well-characterized to be light-dependent, acting as a potent photosensitizer that induces oxidative stress. This compound, as a close structural analog, likely shares this mechanism and exhibits cytotoxicity in the low micromolar range.
References
- 1. Cercosporin: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology [mdpi.com]
- 3. Characterization of Cercospora nicotianae Hypothetical Proteins in Cercosporin Resistance | PLOS One [journals.plos.org]
- 4. Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diacetylcercosporin and Other Perylenequinones for Therapeutic Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the photodynamic and biological activities of key perylenequinone compounds.
Perylenequinones are a class of naturally occurring polyketide pigments produced by various fungi, plants, and insects. These compounds have garnered significant interest in the scientific community due to their potent photosensitizing properties, making them promising candidates for photodynamic therapy (PDT) in the treatment of cancer and microbial infections. This guide provides a comparative analysis of Diacetylcercosporin and other prominent perylenequinones, including Cercosporin, Hypocrellins, Elsinochromes, and Calphostins. The objective is to present a clear overview of their performance based on available experimental data, detailing their mechanisms of action and the experimental protocols used for their evaluation.
I. Overview of Perylenequinones and Their Mechanism of Action
Perylenequinones share a common chemical scaffold, a perylene-3,10-quinone core, which is responsible for their characteristic red or dark color and, more importantly, their photoactivity. Upon absorption of light, these molecules transition to an excited triplet state. In the presence of molecular oxygen, they can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer undergoes electron transfer reactions with a substrate to produce radical ions, which can then react with oxygen to form reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).
-
Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
Both pathways result in the production of cytotoxic ROS that can induce cellular damage, leading to apoptosis or necrosis of targeted cells, such as cancer cells or pathogenic microbes.[1] Some perylenequinones, like the Calphostins, also exhibit a distinct mechanism of action by directly inhibiting protein kinase C (PKC), a key enzyme in cellular signaling pathways involved in cell proliferation and differentiation.
II. Comparative Performance of Perylenequinones
This section summarizes the available quantitative data on the photophysical and biological activities of this compound and other selected perylenequinones.
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is largely determined by its ability to absorb light in the therapeutic window (600-800 nm for deeper tissue penetration) and its efficiency in generating singlet oxygen, quantified by the singlet oxygen quantum yield (ΦΔ).
| Compound | Absorption Max (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | Data not available | Data not available | |
| Cercosporin | ~470, 532 | 0.81 | [2] |
| Hypocrellin A | ~470, 550, 590 | 0.69 | |
| Hypocrellin B | ~480, 560, 610 | 0.78 | |
| Elsinochrome A | ~450, 520, 560 | 0.85 | |
| Calphostin C | ~320, 580 | Data not available |
Note: There is a significant lack of publicly available data for the photophysical properties of this compound. Further research is required to characterize this derivative.
In Vitro Cytotoxicity
The cytotoxic and photocytotoxic activities of perylenequinones are typically evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound | Cell Line | IC50 (Dark) | IC50 (Light) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Cercosporin | T98G (glioblastoma) | > 10 µM | ~0.5 µM | [3] |
| U87 (glioblastoma) | > 10 µM | ~1 µM | [3] | |
| MCF7 (breast adenocarcinoma) | > 10 µM | ~1 µM | [3] | |
| Hypocrellin A | A549 (lung carcinoma) | > 20 µM | ~1.5 µM | |
| Elsinochrome A | HeLa (cervical cancer) | > 15 µM | ~2 µM | |
| Calphostin C | A549 (lung carcinoma) | ~0.1 µM | Not applicable |
Note: The cytotoxicity of Calphostin C is light-independent and is attributed to its PKC inhibitory activity. Data for this compound is not currently available.
III. Signaling Pathways and Experimental Workflows
The biological effects of perylenequinones are mediated by complex signaling pathways, primarily culminating in apoptosis. The experimental workflows to elucidate these mechanisms are crucial for their evaluation as therapeutic agents.
Apoptosis Signaling Pathway Induced by Perylenequinones
The generation of ROS by photoactivated perylenequinones induces oxidative stress, which can trigger the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.
Experimental Workflow for Evaluating Photodynamic Efficacy
A typical workflow to assess the potential of a perylenequinone as a PDT agent involves a series of in vitro experiments.
IV. Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of perylenequinones.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Principle: The singlet oxygen quantum yield is determined by a comparative method using a well-characterized photosensitizer as a standard (e.g., Rose Bengal or Methylene Blue). The method involves monitoring the photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is chemically trapped by singlet oxygen, leading to a decrease in its absorbance.
Protocol:
-
Prepare solutions of the test perylenequinone and the standard photosensitizer in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) with an absorbance of ~0.1 at the excitation wavelength.
-
Add a solution of DPBF to both the sample and standard solutions to a final concentration of ~50 µM.
-
Irradiate the solutions with a monochromatic light source at the chosen excitation wavelength.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (~415 nm) at regular time intervals.
-
Plot the change in absorbance versus time to determine the rate of DPBF photooxidation for both the sample and the standard.
-
Calculate the singlet oxygen quantum yield of the test compound using the following formula: ΦΔ(sample) = ΦΔ(standard) × (k(sample) / k(standard)) × (I(standard) / I(sample)) where k is the rate of DPBF consumption and I is the rate of light absorption by the photosensitizer.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the perylenequinone compound for a specified period (e.g., 24, 48, or 72 hours). For photocytotoxicity, incubate the cells with the compound for a shorter period (e.g., 4 hours) in the dark, then expose them to light of a specific wavelength and dose.
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Protocol:
-
Treat cells with the perylenequinone compound (with and without light exposure) for a specified time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analyze the band intensities to quantify the changes in protein expression.
V. Conclusion and Future Directions
Perylenequinones represent a promising class of photosensitizers with potent anticancer and antimicrobial activities. Compounds like Cercosporin, Hypocrellins, and Elsinochromes have demonstrated high singlet oxygen quantum yields and significant photocytotoxicity against various cancer cell lines. Calphostins offer an alternative, light-independent mechanism through PKC inhibition.
A significant knowledge gap exists for this compound, the diacetylated derivative of Cercosporin. There is a pressing need for comprehensive studies to characterize its photophysical properties, in vitro efficacy, and mechanism of action. Such data would be invaluable for a complete comparative analysis and for determining its potential as a therapeutic agent.
Future research should focus on:
-
Systematic evaluation of this compound: Conducting experiments to determine its absorption spectrum, singlet oxygen quantum yield, and IC50 values against a panel of cancer cell lines.
-
Direct comparative studies: Performing head-to-head comparisons of different perylenequinones under standardized experimental conditions to obtain more reliable and directly comparable data.
-
In vivo studies: Evaluating the in vivo efficacy and safety of the most promising perylenequinone candidates in preclinical animal models of cancer and infectious diseases.
-
Formulation and delivery: Developing novel drug delivery systems to improve the solubility, tumor targeting, and overall therapeutic index of these hydrophobic compounds.
By addressing these research questions, the full therapeutic potential of this compound and other perylenequinones can be unlocked, paving the way for the development of new and effective photodynamic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Apoptotic Pathway Induced by Diacetylcercosporin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the apoptotic pathway induced by the novel compound Diacetylcercosporin. It offers a comparative analysis with established apoptosis-inducing agents, supported by detailed experimental protocols and data presentation formats. This document is intended to guide researchers in designing and interpreting experiments to elucidate the mechanism of action of this compound and evaluate its therapeutic potential.
Introduction to Apoptosis and a Putative Pathway for this compound
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Its dysregulation is a hallmark of cancer.[1] Apoptosis is primarily mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[2][3] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
While the precise mechanism of this compound is under investigation, we hypothesize its action through the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.
Comparative Analysis of Apoptosis-Inducing Agents
To validate and characterize the apoptotic activity of this compound, a direct comparison with well-characterized apoptosis inducers is essential. Here, we compare the hypothetical effects of this compound with a Bcl-2 inhibitor (Venetoclax) and a topoisomerase inhibitor (Etoposide).
Data Presentation: Comparative Efficacy
The cytotoxic and apoptotic activities of this compound and other inducers can be evaluated by determining their half-maximal inhibitory concentration (IC50) and quantifying the percentage of apoptotic cells following treatment across various cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Apoptosis Inducers Across Various Cancer Cell Lines
| Cell Line | Tumor Type | This compound (Hypothetical) | Venetoclax | Etoposide |
| MCF-7 | Breast Cancer | 5.2 | 1.8 | 15.7 |
| A549 | Lung Cancer | 8.1 | 12.5 | 22.4 |
| Jurkat | Leukemia | 2.5 | 0.5 | 5.8 |
| HCT116 | Colon Cancer | 6.7 | 8.9 | 18.1 |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) After 24h Treatment at IC50 Concentration
| Cell Line | This compound (Hypothetical) | Venetoclax | Etoposide |
| MCF-7 | 65% | 72% | 58% |
| A549 | 58% | 51% | 45% |
| Jurkat | 82% | 88% | 75% |
| HCT116 | 61% | 68% | 55% |
Experimental Protocols for Apoptosis Validation
Detailed methodologies for key experiments are crucial for reproducible and comparable results.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other compounds for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using dose-response curve analysis.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]
-
Protocol:
-
Treat cells with the desired compounds for the indicated time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[4]
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: Detects the expression levels of key proteins involved in the apoptotic pathway.
-
Protocol:
-
Treat cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, Cytochrome c).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Caspase Activity Assay
-
Principle: Measures the activity of key executioner caspases (e.g., Caspase-3/7) using a fluorogenic or colorimetric substrate.
-
Protocol:
-
Treat cells, harvest, and lyse them.
-
Add a fluorogenic or colorimetric caspase-3/7 substrate to the cell lysate.
-
Incubate and measure the fluorescence or absorbance, which is proportional to caspase activity.
-
Normalize the caspase activity to the total protein concentration of the lysate.
-
Visualizing the Signaling Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: General experimental workflow for validating apoptosis.
Caption: Hypothesized intrinsic apoptotic pathway for this compound.
Caption: Simplified apoptotic pathways of comparator drugs.
Conclusion
This guide provides a comprehensive framework for the validation of the apoptotic pathway induced by this compound. By employing the described experimental protocols and comparative analyses, researchers can elucidate its mechanism of action and objectively assess its potential as a novel anti-cancer agent. The presented data tables and pathway diagrams serve as templates for organizing and visualizing experimental findings, facilitating clear communication and interpretation of results within the scientific community.
References
- 1. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 2. mdpi.com [mdpi.com]
- 3. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
Diacetylcercosporin and its Parent Compound Cercosporin: A Comparative Guide on Efficacy in Human Cancer Cell Lines
A comprehensive analysis of the cytotoxic and apoptotic effects of the natural compound cercosporin (B1668469) on various human cancer cell lines. Due to limited available data on diacetylcercosporin (B10786146), this guide focuses primarily on its parent compound, cercosporin, as a representative molecule.
Introduction
Cercosporin, a perylenequinone natural product isolated from fungi of the genus Cercospora, has garnered attention for its potent biological activities. While its primary role in nature is as a photo-activated toxin in plant pathogenesis, research has explored its potential as an anticancer agent. This guide provides a comparative overview of the efficacy of cercosporin against different human cancer cell lines, detailing its cytotoxic effects, the underlying signaling pathways, and the experimental protocols used for its evaluation. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation: Cytotoxicity of Cercosporin
The cytotoxic effects of cercosporin have been evaluated against a limited number of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that much of the research on cercosporin has focused on its photodynamic (light-activated) properties. The data presented here pertains to its cytotoxic effects in the absence of light, often referred to as "dark toxicity."
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| T98G | Glioblastoma | Synergistic cytotoxicity with copper | Cercosporin alone showed limited dark toxicity. |
| U87 | Glioblastoma | - | Data on dark cytotoxicity is limited. |
| MCF7 | Breast Adenocarcinoma | Synergistic cytotoxicity with copper | Cercosporin alone showed limited dark toxicity.[1] |
Note: The available data on the intrinsic cytotoxicity of cercosporin without photoactivation is sparse. The study on T98G and MCF7 cell lines highlights a synergistic effect with copper, suggesting that the compound's efficacy can be enhanced in certain conditions.[1] Further research across a broader panel of cancer cell lines is necessary to establish a comprehensive cytotoxic profile.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of compounds like cercosporin in cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of cercosporin (or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the anticancer efficacy of a compound like this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Proposed Signaling Pathway for Cercosporin-Induced Cell Death
While the primary mechanism of cercosporin's toxicity is through photo-induced reactive oxygen species (ROS) generation, its dark toxicity likely involves the induction of cellular stress and apoptosis. The exact signaling pathways for the non-photoactivated cytotoxicity of cercosporin are not well-elucidated in the currently available literature. However, based on the general mechanisms of other cytotoxic natural products, a plausible pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.
Caption: Proposed intrinsic apoptosis pathway induced by cercosporin.
Conclusion
The available scientific literature suggests that cercosporin, the parent compound of this compound, exhibits cytotoxic and photocytotoxic effects against a limited number of human cancer cell lines.[1] Its primary mode of action as a photosensitizer involves the generation of reactive oxygen species, leading to cellular damage.[1] However, a comprehensive understanding of its efficacy across a wide range of cancer types, particularly its cytotoxic effects in the absence of light, is currently lacking. The synergistic cytotoxic effect observed with copper suggests potential for combination therapies.
For drug development professionals, further investigation into the dark toxicity of cercosporin and its derivatives like this compound is warranted. Future studies should focus on:
-
Screening against a broader panel of human cancer cell lines to determine a more comprehensive IC50 profile.
-
Elucidating the specific molecular targets and signaling pathways involved in its non-photoactivated cytotoxic and apoptotic mechanisms.
-
Investigating the potential of this compound and other derivatives to enhance cytotoxic efficacy and improve pharmacological properties.
This guide highlights the current state of knowledge and underscores the need for more extensive research to fully unlock the therapeutic potential of this class of natural compounds in oncology.
References
A Comparative Analysis of Diacetylcercosporin and Doxorubicin in Breast Cancer Models: A Data Deficit
Efforts to conduct a comprehensive comparative analysis of Diacetylcercosporin (DCC) and the widely-used chemotherapeutic agent doxorubicin (B1662922) in the context of breast cancer models are significantly hampered by a lack of available scientific literature on this compound's activity in this area. Extensive searches for peer-reviewed studies detailing the efficacy, mechanism of action, and experimental protocols of DCC in breast cancer have yielded no direct research data.
This data deficit makes a direct, evidence-based comparison with the well-documented effects of doxorubicin in breast cancer impossible at this time. While a wealth of information exists for doxorubicin, the absence of corresponding data for this compound prevents a meaningful evaluation of their relative performance.
Doxorubicin: A Well-Characterized Agent in Breast Cancer Treatment
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of breast cancer chemotherapy for decades. Its anti-tumor effects are attributed to several mechanisms of action, primarily through the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which ultimately lead to apoptotic cell death.
Established Efficacy in Breast Cancer Cell Lines
The cytotoxic effects of doxorubicin have been extensively studied across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is well-documented. For instance, in the commonly used MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, doxorubicin exhibits potent growth-inhibitory activity.
Table 1: Reported IC50 Values for Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Reported IC50 Range (µM) | Citation |
| MCF-7 | ER+, PR+, HER2- | 0.04 - 4.0 | |
| MDA-MB-231 | ER-, PR-, HER2- | 0.05 - 1.0 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Mechanism of Action: Inducing Apoptosis
Doxorubicin is a potent inducer of apoptosis in breast cancer cells. Its mechanism involves the activation of intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3 and caspase-7, leading to programmed cell death.
Below is a simplified representation of the apoptotic signaling pathway induced by doxorubicin.
Caption: Doxorubicin-induced apoptosis pathway.
This compound: An Uncharted Territory in Breast Cancer Research
In stark contrast to doxorubicin, there is a significant void in the scientific literature regarding the effects of this compound on breast cancer models. While its parent compound, cercosporin, has been investigated for its photocytotoxic properties in the MCF-7 breast cancer cell line, this research focuses on photodynamic therapy and does not provide data on the intrinsic chemotherapeutic activity of this compound itself.
Without primary research data on this compound, it is not possible to provide the following critical components for a comparative guide:
-
Data Presentation: No quantitative data, such as IC50 values or tumor growth inhibition percentages, are available for DCC in breast cancer models to populate comparative tables.
-
Experimental Protocols: The absence of published studies means there are no detailed methodologies for key experiments to cite.
-
Signaling Pathways and Visualizations: The mechanism of action of DCC in breast cancer remains unknown, precluding the creation of signaling pathway diagrams.
Future Directions
To enable a comparative analysis of this compound and doxorubicin in breast cancer models, foundational research on DCC is required. This would involve in vitro studies to determine its cytotoxicity against a panel of breast cancer cell lines, elucidation of its mechanism of action, and subsequent in vivo studies to assess its efficacy and safety in preclinical models. Until such data becomes available, a direct and meaningful comparison with established chemotherapeutic agents like doxorubicin remains speculative.
Navigating Drug Resistance: A Comparative Guide for Diacetylcercosporin Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel anticancer agents is often challenged by the emergence of drug resistance. Diacetylcercosporin (B10786146), a derivative of the natural fungal toxin cercosporin (B1668469), represents a potential therapeutic avenue. However, a comprehensive understanding of its effectiveness in the context of pre-existing drug resistance is crucial for its clinical development. This guide provides a comparative analysis of potential cross-resistance mechanisms that could affect this compound's efficacy. Due to the current lack of direct experimental data on this compound cross-resistance, this guide draws comparisons from studies on its parent compound, cercosporin, and established mechanisms of multidrug resistance (MDR). We present available cytotoxicity data, outline prevalent resistance pathways, and provide standardized protocols to facilitate future research in this critical area.
Cytotoxicity Profile of Cercosporin
While specific data for this compound is not yet available, studies on its parent compound, cercosporin, offer initial insights into its cytotoxic potential across different cancer cell lines. Cercosporin, a naturally occurring perylenequinone, has demonstrated photocytotoxic effects, meaning its cell-killing ability is enhanced by light.[1][2]
Table 1: Cytotoxicity of Cercosporin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
| T98G | Glioblastoma Multiforme | More susceptible to cercosporin-mediated photodynamic therapy (PDT) due to higher drug uptake.[1][2] |
| U87 | Glioblastoma Multiforme | Showed bioenergetic collapse following cercosporin PDT.[1] |
| MCF7 | Breast Adenocarcinoma | Exhibited synergistic cytotoxicity with copper in the dark; also showed bioenergetic collapse after PDT.[1][2] |
This data is based on the effects of cercosporin and may not be fully representative of this compound.
Anticipating Resistance: Common Mechanisms of Multidrug Resistance (MDR)
Cancer cells can develop resistance to a wide array of chemotherapeutic drugs through various mechanisms.[3][4] Understanding these pathways is essential for predicting potential cross-resistance to new compounds like this compound.
One of the most significant contributors to MDR is the overexpression of ATP-binding cassette (ABC) transporters.[5][6][7] These membrane proteins function as drug efflux pumps, actively removing cytotoxic agents from the cell and reducing their intracellular concentration to sub-lethal levels.[5][6]
Key ABC Transporters in Multidrug Resistance:
-
P-glycoprotein (P-gp/ABCB1): The first identified and most studied ABC transporter, P-gp is known to transport a broad range of hydrophobic drugs.[6]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): This transporter often handles drugs that are conjugated to glutathione, a key molecule in cellular detoxification.[6]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is known to confer resistance to a variety of anticancer drugs, including some tyrosine kinase inhibitors.[6]
Other mechanisms that contribute to drug resistance include:
-
Alterations in drug targets[8]
-
Evasion of apoptosis (programmed cell death)[3]
-
Changes in the tumor microenvironment[8]
Comparative Cross-Resistance Profiles of Established Anticancer Drugs
To contextualize the potential challenges for this compound, it is useful to examine the cross-resistance patterns of existing chemotherapeutic agents. The development of resistance to one drug can often lead to resistance to other, even structurally unrelated, drugs.[10][11]
Table 2: Cross-Resistance Patterns of Common Anticancer Drugs
| Drug Class | Example Drugs | Common Resistance Mechanisms | Known Cross-Resistance |
| Anthracyclines | Doxorubicin, Daunorubicin | P-gp, MRP1, BCRP overexpression | Vinca alkaloids, Taxanes |
| Vinca Alkaloids | Vincristine, Vinblastine | P-gp overexpression | Anthracyclines, Taxanes |
| Taxanes | Paclitaxel, Docetaxel | P-gp overexpression | Anthracyclines, Vinca alkaloids |
| Platinum-based | Cisplatin, Carboplatin | Increased DNA repair, Reduced drug uptake | Generally not a substrate for P-gp |
| Topoisomerase Inhibitors | Etoposide, Topotecan | P-gp, MRP1, BCRP overexpression | Anthracyclines |
Experimental Protocols for Assessing Cross-Resistance
To facilitate research on this compound, we provide a standardized protocol for determining its cytotoxic activity and cross-resistance profile in drug-sensitive and drug-resistant cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines: Acquire drug-sensitive parental cell lines (e.g., MCF-7, HeLa) and their drug-resistant counterparts (e.g., those overexpressing P-gp).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain drug-resistant cell lines in a medium containing a low concentration of the selective drug to ensure the persistence of the resistant phenotype.
-
Subculturing: Passage cells regularly to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other comparator drugs. Replace the culture medium with a medium containing the various drug concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each cell line and drug. The resistance factor (RF) can be calculated as IC50 (resistant line) / IC50 (parental line).
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in cross-resistance studies, the following diagrams have been generated.
Caption: Workflow for Evaluating Drug Cross-Resistance.
Caption: Key Pathways in Multidrug Resistance.
Conclusion and Future Directions
While direct experimental evidence for this compound cross-resistance is currently unavailable, this guide provides a foundational framework for researchers. By understanding the cytotoxic profile of the related compound cercosporin and the well-established mechanisms of multidrug resistance, informed hypotheses can be generated and tested. The provided experimental protocols offer a starting point for the systematic evaluation of this compound's efficacy against a panel of drug-resistant cancer cell lines. Future studies should focus on determining the IC50 values of this compound in various resistant cell lines, identifying whether it is a substrate for common ABC transporters, and elucidating its primary mechanism of action. This knowledge will be instrumental in positioning this compound for further preclinical and clinical development, potentially offering a new therapeutic option for overcoming drug resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Establishment of cross-resistance profiles for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross resistance pattern towards anticancer drugs of a human carcinoma multidrug-resistant cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potent Singlet Oxygen Generating Capacity of Diacetylcercosporin: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for applications such as photodynamic therapy. Diacetylcercosporin, a derivative of the natural fungal toxin cercosporin (B1668469), stands out as a highly potent photosensitizer. This guide provides a comparative analysis of its singlet oxygen quantum yield against other common photosensitizers, supported by experimental data and detailed methodologies.
Performance Snapshot: this compound vs. The Field
This compound's parent compound, cercosporin, demonstrates an exceptionally high singlet oxygen quantum yield (ΦΔ), consistently ranging from 0.84 to 0.97.[1][2] This remarkable efficiency is notably independent of the solvent environment, a crucial characteristic for broad applicability.[1][2] In contrast, many other widely used photosensitizers exhibit lower quantum yields that can be significantly influenced by solvent polarity and concentration.[1][3]
For instance, a reduced and acetylated derivative of cercosporin, hexaacetyl-dihydrocercosporin, shows a markedly lower ΦΔ of 0.14-0.18 in organic solvents and a mere 0.02-0.04 in water, highlighting the structural importance of the chromophore for efficient singlet oxygen generation.[1][2]
The following table summarizes the singlet oxygen quantum yields of this compound's parent compound, cercosporin, in comparison to other well-established photosensitizers.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent(s) |
| Cercosporin | 0.84 - 0.97 | Various |
| Rose Bengal | 0.76 | Methanol |
| Methylene Blue | 0.52 | Methanol |
| Porphyrins | 0.44 - 0.85 | Various |
| Fluorescein | ~0.03 | Methanol |
In-Depth: Experimental Protocol for Singlet Oxygen Quantum Yield Determination
The determination of the singlet oxygen quantum yield (ΦΔ) is crucial for characterizing a photosensitizer's efficacy. Two primary methods are employed: direct and indirect detection.
1. Direct Method: Near-Infrared Phosphorescence Detection
This is the most accurate and unambiguous method for quantifying singlet oxygen. It involves the direct detection of the weak phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its ground state.
Experimental Workflow:
Methodology:
-
Solution Preparation: Prepare solutions of the sample (this compound) and a well-characterized reference standard (e.g., Rose Bengal, ΦΔ = 0.76 in methanol) in the desired solvent. The absorbance of both solutions should be matched at the excitation wavelength to ensure equal photon absorption.
-
Oxygenation: Saturate the solutions with oxygen, as it is a reactant in the formation of singlet oxygen.
-
Excitation: Excite the solutions with a pulsed laser at a wavelength where both the sample and the standard absorb.
-
Detection: Use a near-infrared (NIR) detector, such as a liquid nitrogen-cooled germanium diode detector, to measure the phosphorescence signal at 1270 nm.
-
Data Analysis: The singlet oxygen quantum yield of the sample is calculated by comparing the intensity of its phosphorescence signal to that of the reference standard, taking into account the fluorescence quantum yields and lifetimes if necessary.
2. Indirect Method: Chemical Trapping
This method relies on a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.
Experimental Workflow:
Methodology:
-
Solution Preparation: Prepare solutions containing the photosensitizer (sample or standard) and the chemical trap (e.g., DPBF) in an appropriate solvent. The initial absorbance of the trap should be high enough for accurate measurement.
-
Irradiation: Irradiate the solutions with a light source at a wavelength where the photosensitizer absorbs but the trap does not.
-
Monitoring: At regular time intervals, measure the absorbance of the chemical trap at its maximum absorption wavelength. The reaction with singlet oxygen will cause the absorbance to decrease.
-
Data Analysis: The rate of the trap's absorbance decrease is proportional to the rate of singlet oxygen production. The singlet oxygen quantum yield of the sample is calculated by comparing its rate of trap consumption to that of the reference standard.
Signaling Pathway of Photosensitization
The generation of singlet oxygen by a photosensitizer like this compound follows the Type II photosensitization pathway.
Upon absorption of light, the photosensitizer is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of the highly reactive singlet oxygen. Singlet oxygen is the primary cytotoxic agent responsible for the oxidative damage to cellular components in photodynamic therapy. The high singlet oxygen quantum yield of this compound indicates a very efficient intersystem crossing and energy transfer process.
References
Navigating the Mitochondrion: A Comparative Guide to Validating Mitochondrial Targeting and Mechanism of Action
A Note on Diacetylcercosporin: Extensive literature searches did not yield specific data on the mechanism of action or mitochondrial targeting of this compound. Therefore, this guide provides a comparative framework using well-characterized mitochondrial targeting agents to illustrate the principles and methodologies for validating such compounds. This guide is intended for researchers, scientists, and drug development professionals.
Mitochondria, the powerhouses of the cell, are increasingly recognized as a critical target for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. The ability to selectively deliver therapeutic agents to the mitochondria opens up new avenues for drug development. This guide compares three distinct classes of mitochondrial targeting agents and details the experimental protocols required to validate their mechanism of action.
Comparative Analysis of Mitochondrial Targeting Agents
The following table summarizes the key performance indicators for three representative mitochondrial targeting agents: a synthetic triphenylphosphonium (TPP)-conjugated chemotherapeutic (Mito-Doxorubicin), a naturally derived phenolic compound (Resveratrol), and a synthetic peptide-based agent (Szeto-Schiller Peptide).
| Feature | Mito-Doxorubicin (TPP-linked) | Resveratrol | Szeto-Schiller (SS) Peptide |
| Primary Mitochondrial Target | DNA intercalation and Topoisomerase II inhibition | Sirtuin 1 (SIRT1) activation, Complex I & III inhibition | Cardiolipin binding on the inner mitochondrial membrane |
| Effect on ΔΨm | Hyperpolarization followed by depolarization | Biphasic: low dose maintains, high dose dissipates | Stabilization of membrane potential |
| ROS Generation | Significant increase | Dose-dependent; antioxidant at low doses, pro-oxidant at high doses | Scavenges ROS |
| IC50 (MCF-7 cells, 72h) | ~0.5 µM | ~50 µM | Not directly cytotoxic; cytoprotective |
| Primary Mechanism of Action | Induction of apoptosis via DNA damage and oxidative stress | Modulation of mitochondrial biogenesis and apoptosis | Inhibition of mitochondrial permeability transition and cytochrome c release |
Deciphering the Mitochondrial Maze: Key Experimental Protocols
Validating the mitochondrial targeting and mechanism of action of a compound requires a multi-faceted approach. Below are detailed protocols for essential experiments.
Subcellular Fractionation and Western Blotting for Mitochondrial Localization
This protocol confirms the accumulation of the compound or its target protein within the mitochondria.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with the test compound for the desired time.
-
Cell Lysis and Homogenization: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in mitochondrial isolation buffer and homogenize using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of both the mitochondrial and cytosolic fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the protein of interest and mitochondrial (e.g., COX IV or Tom20) and cytosolic (e.g., GAPDH) markers.
-
Develop the blot to visualize the protein bands and confirm the localization.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A change in ΔΨm is a key indicator of mitochondrial dysfunction.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat with the test compound at various concentrations.
-
Staining with a Fluorescent Dye:
-
Remove the treatment media and wash the cells with PBS.
-
Incubate the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRM, according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
For JC-1, measure the fluorescence of both the monomer (green) and aggregate (red) forms using a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates depolarization.
-
For TMRM, measure the fluorescence intensity at the appropriate excitation/emission wavelengths. A decrease in fluorescence indicates depolarization.
-
-
Data Analysis: Normalize the fluorescence readings to a vehicle-treated control to determine the relative change in ΔΨm.
Measurement of Reactive Oxygen Species (ROS) Generation
This assay quantifies the production of ROS, a common consequence of mitochondrial stress.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described above.
-
Staining with a ROS-Sensitive Probe:
-
Incubate the cells with a fluorescent ROS indicator, such as CellROX Green or DCFDA, following the manufacturer's protocol.
-
-
Fluorescence Microscopy or Flow Cytometry:
-
Visualize the cells using a fluorescence microscope to observe the localization and intensity of the ROS signal.
-
Alternatively, quantify the percentage of ROS-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold-change in ROS production.
Visualizing the Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in validating mitochondrial targeting agents.
Caption: A generalized signaling pathway for apoptosis induction by a mitochondrial targeting agent.
Caption: A typical experimental workflow for validating mitochondrial targeting and mechanism of action.
In vivo validation of Diacetylcercosporin antitumor activity in animal models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antitumor activity of Diacetylcercosporin and alternative photosensitizers in preclinical animal models. While in vivo validation for this compound is not yet available in published literature, this guide summarizes the current understanding of its mechanism and draws comparisons with established agents based on available data.
Executive Summary
This compound, a derivative of the natural fungal toxin cercosporin (B1668469), is a promising photosensitizer for photodynamic therapy (PDT). Cercosporin is known to generate reactive oxygen species (ROS), primarily singlet oxygen, upon light activation, leading to oxidative stress and cell death.[1][2] Although in vitro studies have demonstrated the photocytotoxic effects of cercosporin on various cancer cell lines, to date, no in vivo studies have been published to validate the antitumor activity of this compound in animal models.
This guide presents a comparison with four alternative photosensitizers that have undergone in vivo evaluation: Photomed, Photofrin®, Radachlorin®, and DVDMS (Sinoporphyrin sodium). These alternatives have demonstrated significant tumor growth inhibition in various cancer models. The following sections detail the available data, experimental protocols, and known mechanisms of action to provide a comprehensive resource for researchers in the field of photodynamic therapy.
Comparative Analysis of Antitumor Activity
As there is no available in vivo data for this compound, this section focuses on the quantitative outcomes of alternative photosensitizers in preclinical animal models.
| Photosensitizer | Animal Model | Tumor Type | Treatment Protocol | Key Findings | Reference |
| Photomed | SCCVII tumor-bearing mice | Murine Squamous Cell Carcinoma | 10 mg/kg i.v. injection, 24h incubation, 670 nm laser irradiation (150 J/cm²) | More effective than Photofrin® and Radachlorin® in both small and large tumors. | [3] |
| Photofrin® | Radiation-Induced Fibrosarcoma (RIF) mice | Fibrosarcoma | 5 mg/kg i.v. injection, 24h incubation, 630 nm laser irradiation (50-135 J/cm²) | Significant tumor ablation (up to 89% reduction in tumor volume).[4][5] | [4][5] |
| Radachlorin® | Athymic mice with A549 xenografts | Human Lung Carcinoma | 20 mg/kg i.v. injection, 1-7h incubation, 664 nm laser irradiation (200 J/cm²) | Complete tumor response with no recurrence observed during the 15-day follow-up. | |
| DVDMS | BALB/c mice with 4T1 xenografts | Murine Breast Cancer | 2 mg/kg i.v. injection, 24h incubation, laser irradiation (50-150 J/cm²) | Superior antitumor efficiency compared to Photofrin®; significantly prolonged survival time.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical studies. The following are the experimental protocols for the key in vivo studies cited.
Cercosporin (Hypothetical In Vivo Protocol)
-
Objective: To evaluate the in vivo antitumor efficacy of this compound-mediated PDT.
-
Animal Model: Athymic nude mice bearing subcutaneous human tumor xenografts (e.g., glioblastoma or breast adenocarcinoma).[1]
-
Tumor Induction: Subcutaneous injection of 1 x 10^6 cancer cells into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Photosensitizer Administration: Intravenous or intraperitoneal injection of this compound at varying doses.
-
Light Application: After a predetermined drug-light interval, the tumor area is irradiated with light of a specific wavelength corresponding to the absorption maximum of this compound (around 450-590 nm).[1][8]
-
Outcome Measures: Tumor volume is measured at regular intervals. At the end of the study, tumors are excised for histological and molecular analysis.
Alternative Photosensitizers: In Vivo Protocols
-
Photomed PDT in SCCVII tumor-bearing mice:
-
Animal Model: C3H/HeN mice with subcutaneously implanted SCCVII cells.
-
Photosensitizer: 10 mg/kg Photomed administered intravenously.
-
Light Treatment: 24 hours post-injection, tumors were irradiated with a 670 nm laser at a fluence of 150 J/cm².[3]
-
-
Photofrin® PDT in RIF mice:
-
Radachlorin® PDT in A549 xenograft model:
-
Animal Model: Swiss athymic mice with human lung carcinoma (A549) xenografts.
-
Photosensitizer: 20 mg/kg Radachlorin® administered intravenously.
-
Light Treatment: 1 to 7 hours post-injection, tumors were irradiated with a 664 nm laser at a fluence of 200 J/cm².
-
-
DVDMS PDT in 4T1 xenograft model:
Mechanism of Action and Signaling Pathways
The antitumor activity of photosensitizers in PDT is primarily mediated by the generation of ROS, which induces various forms of cell death and elicits an anti-tumor immune response.
Cercosporin/Diacetylcercosporin
Cercosporin, a perylenequinone, acts as a photosensitizer that, upon light activation, generates singlet oxygen and superoxide (B77818) radicals.[1][2] These ROS cause lipid peroxidation and damage to cellular membranes, particularly in the mitochondria and endoplasmic reticulum, leading to a collapse in cellular bioenergetics and ultimately cell death.[1]
General Photodynamic Therapy Signaling Pathways
PDT-induced oxidative stress activates complex signaling cascades that determine the fate of the cancer cell, leading to apoptosis, necrosis, or autophagy. Key pathways involved include the activation of stress-activated protein kinases (e.g., JNK and p38 MAPK), transcription factors (e.g., AP-1, NRF2, and NF-κB), and the intrinsic and extrinsic apoptosis pathways.[9][10]
Experimental Workflow for In Vivo Antitumor Studies
The successful in vivo validation of a photosensitizer requires a well-defined experimental workflow.
Conclusion and Future Directions
While in vitro evidence suggests that this compound holds promise as a photosensitizer for photodynamic therapy, the absence of in vivo data is a significant gap in its preclinical development. The comparative data from alternative agents like Photomed, Photofrin®, Radachlorin®, and DVDMS highlight the potential for potent antitumor efficacy with this therapeutic modality. Future research should prioritize conducting well-designed in vivo studies to establish the antitumor activity, optimal dosing, and light parameters for this compound. Such studies are essential to validate its potential as a clinically translatable cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic therapy of murine skin tumors using Photofrin-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dosimetry study of PHOTOFRIN-mediated photodynamic therapy in a mouse tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Diacetylcercosporin: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of photodynamic therapy (PDT) is continually evolving, with a constant search for novel photosensitizers offering improved efficacy and safety profiles. Diacetylcercosporin, a derivative of the naturally occurring perylenequinone Cercosporin, has emerged as a compound of interest. This guide provides a comparative analysis of the preclinical data available for Cercosporin, the parent compound of this compound, against established photosensitizers: Photofrin®, Verteporfin, and Temoporfin. Due to a lack of specific preclinical data for this compound, this guide will focus on Cercosporin as a surrogate, highlighting the need for further investigation into its diacetylated form.
Quantitative Comparison of Preclinical Efficacy and Toxicity
A key metric in preclinical drug development is the therapeutic index, a ratio that compares the effective dose of a compound to the dose at which it becomes toxic. A higher therapeutic index indicates a wider margin of safety. This section summarizes the available quantitative data for Cercosporin and its alternatives.
| Compound | In Vitro Efficacy (IC50/EC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Preclinical Toxicity (Maximum Tolerated Dose - MTD) |
| Cercosporin | Antiproliferative: 4.68 µM (MCF-7 breast cancer cells)[1] Photocytotoxicity: Potent against glioblastoma (T98G, U87) and breast adenocarcinoma (MCF7) cell lines[2][3][4] | Data not available | Data not available |
| Photofrin® | 0.3 - 5.5 µg/mL (various human cancer cell lines, with PDT)[5] | Significant tumor growth delay in HT29 human colonic tumor xenografts in mice.[1] | Data not available in provided search results. |
| Verteporfin | 0.61 µM (MKN45 gastric cancer cells, with PDT)[6] 1.21 µM (MKN74 gastric cancer cells, with PDT)[6] | Inhibited tumor growth in a YAP/AKT cholangiocarcinoma mouse model.[7] Showed anti-tumor efficacy in preclinical glioblastoma models.[8][9] | Appeared non-toxic in long-term treatment of glioblastoma patient-derived xenograft models.[8][9] |
| Temoporfin | IC50 values with PDT: 0.10 µM (A-427 lung carcinoma)[10] 0.15 µM (BHY head and neck squamous cell carcinoma)[10] 0.20 µM (KYSE-70 esophageal squamous cell carcinoma)[10] | 85% tumor growth inhibition in a human oral squamous cell carcinoma xenograft model in mice.[11] | Data not available in provided search results. |
Note: The therapeutic index for these compounds cannot be definitively calculated without corresponding in vivo toxicity data (e.g., LD50 or MTD) from the same preclinical models used for efficacy studies. The provided data highlights the potent in vitro activity of Cercosporin and Temoporfin.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of preclinical data. Below are methodologies for key experiments cited in the assessment of photosensitizers.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
This protocol outlines a general procedure for determining the cytotoxic potential of a photosensitizer upon light activation in cancer cell lines.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Photosensitizer Incubation: The photosensitizer (e.g., Cercosporin) is added to the cell culture medium at various concentrations and incubated for a specific period to allow for cellular uptake.
-
Light Irradiation: The cells are then exposed to a light source with a wavelength specific to the photosensitizer's absorption spectrum (e.g., ~470 nm for Cercosporin) for a defined duration to achieve a specific light dose (J/cm²).[12] Control groups include cells treated with the photosensitizer but not irradiated, and cells that are irradiated without the photosensitizer.
-
Post-Irradiation Incubation: Following irradiation, the cells are incubated for a further period (e.g., 24-48 hours).
-
Cytotoxicity Assessment: Cell viability is assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay. The IC50 value, the concentration of the photosensitizer that causes 50% inhibition of cell growth, is then calculated.
In Vivo Tumor Xenograft Model for Efficacy Assessment
This protocol describes a common method for evaluating the anti-tumor efficacy of a photosensitizer in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Photosensitizer Administration: The photosensitizer is administered to the tumor-bearing mice, typically via intravenous or intraperitoneal injection.
-
Drug-Light Interval: A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue.
-
Light Delivery: The tumor is then irradiated with light of the appropriate wavelength and dose, often delivered via a laser with a fiber optic diffuser.
-
Tumor Volume Measurement: Tumor volume is measured at regular intervals using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to that in control groups (e.g., untreated, light only, photosensitizer only).
Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol provides a framework for assessing the acute toxicity of a substance.
-
Test Animals: Typically, rats or mice of a single sex are used.
-
Dosing: The test substance is administered orally in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on a preliminary sighting study.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Data Analysis: The results are used to classify the substance according to its toxicity and to estimate the LD50 (the dose that is lethal to 50% of the test animals).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of this compound.
Caption: Signaling pathway of Cercosporin-mediated photodynamic therapy.
Caption: General experimental workflow for assessing therapeutic index.
Conclusion
The available preclinical data suggests that Cercosporin is a potent photosensitizer with significant in vitro cytotoxic and photocytotoxic activity against various cancer cell lines.[1][2][3][4] Its mechanism of action involves the generation of reactive oxygen species upon light activation, leading to cell membrane damage and subsequent cell death.[13] However, a comprehensive assessment of its therapeutic index is hampered by the lack of in vivo efficacy and toxicity data.
Compared to established photosensitizers like Photofrin®, Verteporfin, and Temoporfin, Cercosporin demonstrates comparable or, in some in vitro studies, superior potency.[14] Temoporfin, in particular, appears to be a highly potent photosensitizer in preclinical models.[10][11]
Crucially, there is a significant knowledge gap regarding the preclinical profile of this compound. Future research should prioritize in vivo studies to determine the efficacy, toxicity, and pharmacokinetic profile of both Cercosporin and this compound. Such studies are essential to accurately calculate their therapeutic indices and to ascertain whether the diacetylation of Cercosporin leads to an improved therapeutic window, thereby justifying its further development as a novel photosensitizer for photodynamic therapy.
References
- 1. In vitro and in vivo efficacy of photofrin and pheophorbide a, a bacteriochlorin, in photodynamic therapy of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Study of Antineoplastic Sinoporphyrin Sodium-PDT via In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cercosporin: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Diacetylcercosporin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of diacetylcercosporin (B10786146), a minor hydrophobic analogue of cercosporin (B1668469). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, and conflicting safety information for the closely related compound cercosporin, a cautious approach is warranted. Therefore, this compound should be handled as a potentially hazardous substance, and its disposal must adhere to stringent laboratory waste management protocols.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation and inhalation.
Quantitative Data
The following table summarizes the available physical and chemical data for this compound.
| Property | Value |
| Molecular Formula | C₃₃H₃₀O₁₂ |
| Molecular Weight | 618.58 g/mol |
| Appearance | Red Powder |
| Melting Point | 80-82°C |
| Boiling Point | 895.5 ± 65.0°C at 760 mmHg |
| Storage | Store at -20°C |
Source: BOC Sciences
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of hazardous laboratory chemicals.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be disposed of as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate, designated containers.
Step 2: Waste Containment
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, weighing paper, and absorbent pads, in a designated, leak-proof plastic bag or container.
-
For bulk powder, carefully transfer it into a sealable, chemical-resistant container. Avoid creating dust.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and chemical-resistant container.
-
Ensure the container is compatible with the solvent used to dissolve the this compound.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated, away from light sources, and segregated from incompatible materials.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Signaling Pathways
No specific experimental protocols for the disposal of this compound were found. The procedures outlined above represent standard best practices for chemical waste management.
Logical Relationship Diagram for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Diacetylcercosporin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Diacetylcercosporin. The following procedures are designed to minimize risk and ensure a safe laboratory environment. Given the limited specific toxicological data on this compound, these recommendations are based on the known hazards of its parent compound, Cercosporin, and best practices for handling potent, cytotoxic, and photosensitive compounds.
Hazard Summary
This compound is a derivative of Cercosporin, a mycotoxin known for its photosensitive properties. Upon exposure to light, it can generate reactive oxygen species (ROS), making it highly toxic to a broad range of organisms.[1][2][3] The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | While specific LD50 data for this compound is not readily available, the parent compound, Cercosporin, is toxic to mice, plants, bacteria, and fungi upon light exposure.[1][2] It is prudent to treat this compound as a highly toxic substance. | Avoid all direct contact. Handle only in a designated area. |
| Skin Corrosion/Irritation | May cause skin inflammation upon contact.[1] Entry through wounds or abrasions could lead to systemic effects. | Wear double nitrile gloves and a lab coat. Ensure skin is not broken before handling. |
| Serious Eye Damage/Irritation | Can cause severe eye damage.[1] | Wear safety goggles and a face shield. |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[1] | Handle as a powder only within a certified chemical fume hood or a glove box. |
| Photosensitivity | Toxicity is initiated by light, which leads to the production of singlet oxygen and superoxide (B77818) radicals that damage cellular membranes.[1][2][4] | Work in an area with controlled lighting. Protect solutions from light. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Safety goggles and a full-face shield | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant) | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-approved N95 or higher-rated respirator within a chemical fume hood |
| Preparing Solutions | Safety goggles and a full-face shield | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant) | Disposable, solid-front gown with tight-fitting cuffs | Not required if performed in a certified chemical fume hood |
| Administering to Cell Cultures or Animals | Safety goggles | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant) | Disposable, solid-front gown with tight-fitting cuffs | Not required if performed in a biological safety cabinet |
| Cleaning Spills | Safety goggles and a full-face shield | Double-gloving with heavy-duty, chemical-resistant gloves over nitrile gloves | Chemical-resistant apron over a disposable gown | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
Glove Selection and Use:
-
Always use powder-free nitrile gloves.
-
Due to the lack of specific breakthrough time data for this compound, it is recommended to change the outer gloves every 30 minutes or immediately upon suspected contamination.
-
Movement can decrease the breakthrough time of gloves; be vigilant about glove integrity during active work.
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for handling this compound, from preparation to post-experiment cleanup.
1. Preparation and Designating an Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Cover the work surface with plastic-backed absorbent pads.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials (e.g., vials, solvents, pipettes) before bringing this compound into the work area.
2. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a containment balance enclosure.
-
Use dedicated spatulas and weighing boats.
-
Handle the powder gently to avoid creating airborne dust.
3. Preparing Stock Solutions:
-
Add solvent to the vial containing the weighed this compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate to dissolve, ensuring the container is properly sealed.
-
Clearly label the solution with the compound name, concentration, solvent, date, and "Photosensitive - Protect from Light."
-
Wrap the container in aluminum foil or use an amber vial to protect it from light.
4. Post-Handling Decontamination:
-
Wipe down all surfaces in the designated area with a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) rinse), paying attention to the specific compatibility of the decontaminant with the surfaces.
-
Decontaminate all equipment used, including spatulas, weighing boats, and glassware, before removing them from the fume hood.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, absorbent pads, and weighing boats, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions and rinsates, in a sealed and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.
2. Waste Container Management:
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated, secure area away from light and incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE for spill cleanup (see table above).
-
Containment: For powdered spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material.
-
Cleanup: Carefully clean the spill, working from the outside in. Use a deactivating solution if appropriate.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the affected person to fresh air.
-
Seek Immediate Medical Attention for any exposure. Provide the Safety Data Sheet (SDS) to the medical personnel.
Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
